Furan-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLHZPOXCLTFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591586 | |
| Record name | Furan-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609-35-8 | |
| Record name | 3-Furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Furan-3-carboxamide from 3-Furoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for converting 3-furoic acid into furan-3-carboxamide and its derivatives. The synthesis of furan-3-carboxamides is a critical process in medicinal chemistry and drug development, as this scaffold is present in numerous compounds with diverse biological activities. This document outlines the core methodologies, presents quantitative data in a structured format, provides detailed experimental protocols, and includes visualizations of the chemical pathways.
Introduction
Furan-3-carboxamides are a class of organic compounds characterized by a furan ring substituted with a carboxamide group at the 3-position. The direct amidation of 3-furoic acid presents a challenge due to the competing acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate salt. To overcome this, the carboxylic acid must first be "activated" to a more electrophilic species. The two primary strategies for this activation, which will be detailed in this guide, are:
-
Conversion to an Acyl Halide Intermediate: This classic and robust method involves the transformation of 3-furoic acid into a more reactive acyl chloride, which then readily undergoes nucleophilic attack by an amine.
-
Use of Coupling Reagents: This approach utilizes specialized reagents to facilitate the direct condensation of the carboxylic acid and amine under milder conditions, often preserving sensitive functional groups.
Synthetic Methodologies
Method 1: The Acyl Chloride Pathway
This widely-used, two-step method first involves the conversion of 3-furoic acid to 3-furoyl chloride, followed by the reaction of the acyl chloride with an amine.
Step 1: Formation of 3-Furoyl Chloride
3-Furoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride, to produce the corresponding acyl chloride. Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl).
Step 2: Amide Formation
The resulting 3-furoyl chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction, driving the equilibrium towards the formation of the this compound.
A one-pot variation of this procedure involves the in situ generation of the acyl chloride in the presence of the amine.
Logical Workflow for the Acyl Chloride Pathway
Caption: General workflow for the synthesis of this compound via an acyl chloride intermediate.
Method 2: Coupling Agent-Mediated Amidation
Peptide coupling reagents are highly efficient for forming amide bonds directly from carboxylic acids and amines under mild conditions. These reagents activate the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.
Commonly used coupling reagents include:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[1]
-
Phosphonium Salts: Such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
Aminium/Uronium Salts: Such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
The reaction mechanism for carbodiimide coupling involves the formation of a highly reactive O-acylisourea intermediate.[2] Additives like 1-hydroxybenzotriazole (HOBt) can be used to suppress side reactions and improve yields.[3][4]
Signaling Pathway for EDC/HOBt Coupling
Caption: Reaction pathway for this compound synthesis using EDC and HOBt as coupling agents.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various furan-3-carboxamides. Note that the data is derived from a method starting with 3-trichloroacetyl furan, which is subsequently converted to the target amides. This provides valuable insight into the reactivity of different amines.[5]
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonium Hydroxide | Water | 80 | 20 | 72 |
| Methylamine | Water | 80 | 20 | 85 |
| Allylamine | Toluene | 80 | 24 | 91 |
| Morpholine | Toluene | 100 | 16 | 89 |
| Piperidine | Toluene | 100 | 16 | 67 |
| Aniline | Toluene | 180 | 72 | 91 |
| Benzylamine | Toluene | 100 | 24 | 98 |
| Hydrazine | Toluene | 100 | 24 | 75 |
Data adapted from a procedure starting with 3-trichloroacetyl furan.[5]
Experimental Protocols
Protocol 1: One-Pot Synthesis via Acyl Chloride Intermediate
This protocol is a general procedure for the one-pot synthesis of amides from carboxylic acids using thionyl chloride and can be adapted for 3-furoic acid.[6][7]
Materials:
-
3-Furoic Acid
-
Amine (e.g., benzylamine)
-
Thionyl Chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1N HCl solution
-
1N NaOH solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the desired amine (1 mmol) and triethylamine (3 mmol) in dichloromethane, add 3-furoic acid (1 mmol).
-
Add thionyl chloride (1 mmol) to the mixture at room temperature.
-
Stir the reaction mixture for 5-20 minutes at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Redissolve the resulting residue in dichloromethane and wash sequentially with 1N HCl and then with 1N NaOH.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Synthesis using EDC Coupling Agent
This is a general procedure for amide formation using EDC and can be adapted for the synthesis of this compound.[8]
Materials:
-
3-Furoic Acid
-
Amine (e.g., aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Dimethylformamide (DMF)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve 3-furoic acid (1 equivalent) in DMF.
-
Add a base such as DIPEA (3 equivalents) while cooling the reaction mixture to 0°C.
-
Add EDC (2 equivalents) and HOBt (2 equivalents) to the cooled solution.
-
Add the desired amine (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 30-60 minutes, or until completion as indicated by TLC.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Conclusion
The synthesis of this compound from 3-furoic acid is most effectively achieved through the activation of the carboxylic acid. The choice between the acyl chloride pathway and the use of coupling reagents will depend on the specific substrate, the presence of other functional groups, and the desired reaction conditions. The acyl chloride method is a cost-effective and high-yielding approach, particularly for robust substrates.[9] Coupling reagents offer a milder alternative, which is advantageous for sensitive molecules and is a staple in modern medicinal chemistry for the construction of amide bonds.[3] The provided protocols offer a solid foundation for the successful synthesis of furan-3-carboxamides in a research and development setting.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. Carbodiimide - Wikipedia [en.wikipedia.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Palladium-Catalyzed Synthesis of Furan-3-Carboxamides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the palladium-catalyzed methodologies for the synthesis of furan-3-carboxamides, compounds of significant interest in medicinal chemistry and materials science. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to facilitate the application of these methods in a research and development setting.
Introduction
Furan-3-carboxamides are a class of heterocyclic compounds that have garnered considerable attention due to their presence in biologically active molecules and their utility as versatile synthetic intermediates. Traditional synthetic routes to these scaffolds can be lengthy and often lack efficiency. Modern organometallic chemistry, particularly palladium-catalyzed reactions, has opened new avenues for the efficient and modular synthesis of furan-3-carboxamides. This guide focuses on two prominent palladium-catalyzed strategies: a tandem nucleopalladation/isocyanate insertion reaction and a two-step approach involving initial carbonylation followed by amidation.
Tandem Nucleopalladation and Isocyanate Insertion
A highly efficient one-pot synthesis of substituted furan-3-carboxamides involves a palladium-catalyzed tandem reaction between 3-alkyne-1,2-diols and isocyanates.[1][2] This methodology represents an elegant and atom-economical approach to constructing the furan-3-carboxamide core.
Reaction Principle and Mechanism
The reaction proceeds through a proposed catalytic cycle initiated by the nucleopalladation of the alkyne by one of the hydroxyl groups of the 3-alkyne-1,2-diol. This is followed by the insertion of the isocyanate into the resulting vinylpalladium intermediate. Subsequent intramolecular cyclization and dehydration afford the desired this compound. A likely key intermediate in this process is a 6-membered oxaaminopalladacycle.[1][2]
References
An In-Depth Technical Guide to the Formation of Furan-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic mechanisms for the formation of furan-3-carboxamides, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The guide details key synthetic routes, including nucleophilic displacement and multicomponent reactions, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate understanding and replication.
Nucleophilic Displacement of an Activated Trichloromethyl Group
A highly effective and direct method for the synthesis of furan-3-carboxamides involves the nucleophilic displacement of a trichloromethyl group from a 3-trichloroacetylfuran precursor. This method is advantageous due to its generally high yields and straightforward procedure.
The reaction proceeds via the initial formation of 3-trichloroacetylfuran, which can be synthesized from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran. The electron-withdrawing nature of the trichloromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by primary and secondary amines. The subsequent departure of the trichloromethyl anion, which is a good leaving group, drives the reaction to completion, yielding the desired furan-3-carboxamide.[1]
Reaction Workflow: Nucleophilic Displacement
Caption: Workflow for this compound Synthesis via Nucleophilic Displacement.
Quantitative Data: Nucleophilic Displacement
The following table summarizes the yields for the synthesis of various furan-3-carboxamides from 3-trichloroacetylfuran and different amines.[1]
| Amine (R1R2NH) | R1 | R2 | Yield (%) |
| Benzylamine | Benzyl | H | 98 |
| Cyclohexylamine | Cyclohexyl | H | 95 |
| n-Butylamine | n-Butyl | H | 92 |
| Diethylamine | Ethyl | Ethyl | 85 |
| Morpholine | \multicolumn{2}{c | }{-(CH2)2O(CH2)2-} | 90 |
| Aniline | Phenyl | H | 68 |
Experimental Protocol: Synthesis of N-benzyl-furan-3-carboxamide[1]
-
Reaction Setup: To a solution of 3-trichloroacetylfuran (1.0 mmol) in a suitable aprotic solvent such as dichloromethane (10 mL), add benzylamine (1.2 mmol).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a wash with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-furan-3-carboxamide.
Multicomponent Reactions (MCRs) for this compound Synthesis
Multicomponent reactions, which combine three or more starting materials in a single synthetic step, offer a highly efficient and diversity-oriented approach to complex molecules like furan-3-carboxamides. The Ugi and Passerini reactions are particularly well-suited for this purpose.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[2] To synthesize a this compound using this method, one of the starting components must contain the furan moiety. A common strategy is to use furan-3-carboxylic acid as the acid component.
The mechanism commences with the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide undergoes nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final this compound derivative.[2]
Caption: Ugi Reaction Pathway for this compound Derivative Synthesis.
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv), amine (1.0 equiv), and furan-3-carboxylic acid (1.0 equiv) in a polar aprotic solvent such as methanol or dimethylformamide (DMF).
-
Reaction Initiation: To the stirred solution, add the isocyanide (1.0 equiv) dropwise at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.
The Passerini Three-Component Reaction
The Passerini reaction is another powerful MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[3] Similar to the Ugi reaction, a furan-containing starting material is required. For instance, using furfural as the aldehyde component will result in a this compound derivative.
The mechanism of the Passerini reaction is believed to proceed through a concerted or ionic pathway depending on the solvent. In aprotic solvents, a trimolecular reaction is proposed, where the isocyanide, carboxylic acid, and carbonyl compound react in a concerted fashion.[3] In polar solvents, an ionic mechanism may operate, involving the initial protonation of the carbonyl group.[4]
Caption: Logical Flow of the Passerini Reaction for this compound Synthesis.
-
Reaction Setup: In a sealed vial, combine furfural (1.0 equiv.), a carboxylic acid (1.0 equiv.), and an isocyanide (1.0 equiv.) in an aprotic solvent such as dichloromethane (DCM) at a concentration of 0.5 M.
-
Reaction Conditions: Stir the mixture at room temperature for 24 hours.
-
Purification: After the reaction is complete, remove the solvent under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the desired α-acyloxy this compound derivative.
Biological Relevance of Furan-3-carboxamides
Furan-containing compounds are recognized for their wide spectrum of biological activities, and furan-3-carboxamides are no exception. These derivatives have demonstrated notable antimicrobial and anti-inflammatory properties.[1]
The biological effects of furan derivatives are often attributed to their ability to modulate various cellular signaling pathways. For instance, some natural furan derivatives have been shown to exert regulatory effects on pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) signaling cascades.[2][5] Their antimicrobial activity can stem from the selective inhibition of microbial growth and the modification of essential enzymes.[5] While specific signaling pathways for individual furan-3-carboxamides are a subject of ongoing research, the broader class of furan derivatives shows significant therapeutic potential.
Conclusion
The synthesis of furan-3-carboxamides can be effectively achieved through several robust chemical methodologies. The nucleophilic displacement of a 3-trichloroacetyl group offers a direct and high-yielding route. For the rapid generation of diverse libraries of this compound derivatives, the Ugi and Passerini multicomponent reactions provide an elegant and efficient approach. The demonstrated biological activities of furan derivatives underscore the importance of these synthetic methods in the fields of medicinal chemistry and drug development. This guide provides the foundational knowledge for researchers to explore and expand upon the synthesis and application of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction | MDPI [mdpi.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Furan-3-carboxamide Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Furan-3-carboxamide derivatives represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. A thorough and accurate structural elucidation is paramount for understanding their structure-activity relationships and advancing their development. This technical guide provides an in-depth overview of the primary spectroscopic techniques employed for the characterization of these derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document details the principles of each technique, presents key quantitative data in tabular format for easy reference, outlines comprehensive experimental protocols, and includes workflow diagrams to illustrate the analytical processes.
Introduction
The furan ring is a fundamental five-membered aromatic heterocycle containing an oxygen atom. When functionalized with a carboxamide group at the 3-position, the resulting this compound scaffold serves as a versatile building block for novel chemical entities. The synthesis and characterization of these compounds are crucial steps in the discovery of new therapeutic agents and functional materials.[1] Spectroscopic methods provide essential information regarding the molecular structure, functional groups, and electronic properties of these molecules, making them indispensable tools for researchers.[2]
Spectroscopic Characterization Techniques
The structural confirmation of this compound derivatives relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3] Both ¹H and ¹³C NMR are routinely used for characterizing this compound derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. Key signals for a this compound include:
-
Furan Ring Protons: The protons on the furan ring (H-2, H-4, and H-5) typically appear in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns are characteristic of the substitution pattern.
-
Amide N-H Proton: The proton attached to the amide nitrogen usually appears as a broad singlet. Its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
-
Substituent Protons: Protons on any substituents attached to the amide nitrogen or the furan ring will have characteristic chemical shifts.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals include:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is typically found in the downfield region of the spectrum.
-
Furan Ring Carbons: The carbons of the furan ring have characteristic chemical shifts that are influenced by the electron-withdrawing nature of the carboxamide group.
Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives
| Compound/Fragment | Proton | Solvent | Chemical Shift (δ, ppm) |
| Furan-3-carboxylic acid | H-2 | Not Specified | 7.60 (s) |
| H-4 | Not Specified | 6.54 (d) | |
| H-5 | Not Specified | 7.34 (d) | |
| OH | Not Specified | 11.03 (s)[4] | |
| N-phenyl this compound | H-2 | CDCl₃ | 8.33 (s) |
| H-4 | CDCl₃ | 6.93 (s) | |
| H-5 | CDCl₃ | 7.45 (s) | |
| N-H, Phenyl | CDCl₃ | 7.14-7.23 (m)[4] | |
| 2,5-dimethyl-N-(3-isopropoxyphenyl)-furan-3-carboxamide | Furan H, CH, CH₃, NH | DMSO-d₆ | Signals observed across the spectrum[5] |
| Poly(trimethylene 2,5-furandicarboxylate) (PTF) | Furan H | Not Specified | ~7.2 |
| -O-CH₂- | Not Specified | ~4.49 | |
| -CH₂- | Not Specified | ~2.25[6] |
Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives
| Compound/Fragment | Carbon | Solvent | Chemical Shift (δ, ppm) |
| Furan-3-carboxylic acid | C-2 | Not Specified | 147.4 |
| C-3 | Not Specified | 119.4 | |
| C-4 | Not Specified | 109.1 | |
| C-5 | Not Specified | 143.5 | |
| C=O | Not Specified | 162.9[4] | |
| N-phenyl this compound | C-2 | CDCl₃ | 150.2 |
| C-3 | CDCl₃ | 119.5 | |
| C-4 | CDCl₃ | 110.5 | |
| C-5 | CDCl₃ | 143.3 | |
| Phenyl | CDCl₃ | 124.9, 127.8, 128.6, 137.4 | |
| C=O | CDCl₃ | 176.0[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.[7] For this compound derivatives, key characteristic absorption bands include:
-
N-H Stretch: A moderate to strong absorption band in the region of 3400-3200 cm⁻¹, characteristic of the amide N-H bond.
-
C-H Stretch (Aromatic): Absorption bands typically appear above 3000 cm⁻¹.
-
C=O Stretch (Amide I band): A very strong and sharp absorption band in the region of 1680-1630 cm⁻¹. This is one of the most characteristic peaks in the spectrum.[8]
-
N-H Bend (Amide II band): A medium to strong absorption band around 1640-1550 cm⁻¹.
-
C=C Stretch (Aromatic): Stretching vibrations of the furan ring C=C bonds are observed in the 1600-1450 cm⁻¹ region.[8][9]
-
C-O-C Stretch: The stretching vibration of the ether linkage within the furan ring.
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Amide (N-H) | Stretch | 3400 - 3200 | Moderate-Strong |
| Aromatic (C-H) | Stretch | > 3000 | Variable |
| Amide (C=O) | Stretch (Amide I) | 1680 - 1630 | Strong, Sharp |
| Amide (N-H) | Bend (Amide II) | 1640 - 1550 | Moderate-Strong |
| Furan Ring (C=C) | Stretch | 1600 - 1450 | Variable |
| Furan Ring (C-O-C) | Stretch | 1250 - 1020 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound derivatives, the molecular ion peak (M⁺) is typically observed, and fragmentation may occur via cleavage of the amide bond or cleavage of the furan ring.
Table 4: Mass Spectrometry Data for Furan-3-Carboxylic Acid and Related Derivatives
| Compound | Ionization Method | [M]⁺ or [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| Furan-3-carboxylic acid | Not Specified | 112 | 95[4] |
| Methyl furan-3-carboxylate | Not Specified | 126 | Not Specified[11] |
| 2,5-dimethylfuran | Proton Transfer | 97.065 (protonated) | Not Specified[12] |
| N-benzyl this compound | GCMS (EI) | 201 | 172, 95[4] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[3] Furan and its derivatives absorb UV radiation due to π→π* transitions within the conjugated system.[3][13] The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the nature of substituents on the furan ring.[3][14]
Table 5: UV-Vis Absorption Data for Furan and Related Derivatives
| Compound | Solvent/Phase | λ_max (nm) |
| Furan | Gas | ~205[3][15] |
| 2-Furonitrile | Dioxane | 242[3] |
| 5-Phenyl-2-furonitrile | Dioxane | 294[3] |
| Thiophene-based derivative 1 | Tetrahydrofuran | 323[16] |
| Thiophene-based derivative 3 | Tetrahydrofuran | 329[16] |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3] The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping signals.
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be used as an internal standard. However, modern spectrometers are often calibrated using the residual solvent peak.[3]
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Other experiments like DEPT, COSY, HSQC, and HMBC can be performed to aid in complex structural assignments.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Assign the chemical shifts and coupling constants for all signals.
IR Spectroscopy Protocol
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI), which is a soft ionization method suitable for polar molecules, and Electron Ionization (EI), a harder technique that often results in more fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural insights. For high-resolution data, use the exact mass to determine the molecular formula.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).[3] The concentration should be adjusted to achieve an absorbance reading between 0.1 and 1.0 for optimal accuracy.[3]
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer with a matched pair of quartz cuvettes (typically 1 cm path length).[3]
-
Baseline Correction: Record a baseline spectrum with the cuvettes filled with the pure solvent to correct for any absorption from the solvent or the cuvettes themselves.[3]
-
Data Acquisition: Place the sample solution in the sample beam path and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).[3]
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if the concentration is known.
Visualization of Experimental Workflows
Diagrams illustrating the logical flow of experiments can aid in understanding the overall characterization process.
Caption: General workflow for the spectroscopic characterization of this compound derivatives.
References
- 1. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. mdpi.com [mdpi.com]
- 7. echemi.com [echemi.com]
- 8. s-a-s.org [s-a-s.org]
- 9. mdpi.com [mdpi.com]
- 10. Organic chemistry - Wikipedia [en.wikipedia.org]
- 11. Methyl furan-3-carboxylate | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. AMT - Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS [amt.copernicus.org]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. Furan [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
Navigating the Spectroscopic Landscape of Furan-3-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Furan-3-carboxamide, a key heterocyclic scaffold, plays a significant role in the development of novel therapeutic agents and functional materials. A thorough understanding of its structural and electronic properties is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled window into the molecular structure of this compound. However, a comprehensive and readily accessible repository of its ¹H and ¹³C NMR data has remained elusive in the public domain.
This technical guide addresses this gap by providing a detailed analysis of the predicted ¹H and ¹³C NMR spectral data for this compound. In the absence of definitive, publicly available experimental spectra, this guide utilizes established principles of NMR spectroscopy—specifically, substituent chemical shift (SCS) effects—to generate a reliable set of predicted data. Furthermore, it outlines a comprehensive experimental protocol for acquiring high-quality NMR spectra for this class of compounds.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for this compound. These values are calculated based on the known experimental data for furan and the application of standard SCS increments for a carboxamide (-CONH₂) substituent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H2 | ~8.1 | Singlet (or narrow triplet) | J(H2,H4) ≈ 1.0, J(H2,H5) ≈ 0.8 |
| H4 | ~6.8 | Doublet of doublets | J(H4,H5) ≈ 1.9, J(H2,H4) ≈ 1.0 |
| H5 | ~7.6 | Doublet of doublets | J(H4,H5) ≈ 1.9, J(H2,H5) ≈ 0.8 |
| -NH₂ | ~5.5 - 7.5 | Broad singlet | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~148 |
| C3 | ~120 |
| C4 | ~110 |
| C5 | ~144 |
| C=O | ~165 |
Experimental Protocol for NMR Analysis
To obtain experimental ¹H and ¹³C NMR spectra of this compound, the following protocol is recommended:
1. Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used depending on the solubility of the specific sample.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Procedure:
-
Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.
-
Ensure complete dissolution by gentle swirling or vortexing.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).
Structural Assignment and Rationale
The predicted chemical shifts can be rationalized based on the electronic environment of each nucleus in the this compound molecule.
Caption: Molecular structure of this compound with predicted NMR shifts.
The electron-withdrawing nature of the carboxamide group is expected to deshield the protons and carbons of the furan ring, leading to downfield shifts compared to unsubstituted furan. Specifically:
-
H2: Being in the ortho position to the carboxamide group, H2 is expected to be the most deshielded proton on the furan ring.
-
H5: The proton at the 5-position is also significantly influenced by the electron-withdrawing effect transmitted through the conjugated system.
-
H4: The H4 proton is expected to be the most shielded of the ring protons.
-
Carbons: The carbon atoms C2 and C5, being alpha to the oxygen heteroatom, will appear at a lower field. The carbonyl carbon (C=O) will have the largest chemical shift due to its direct attachment to two electronegative atoms (oxygen and nitrogen).
This technical guide provides a foundational understanding of the NMR characteristics of this compound, which is essential for researchers in drug discovery and materials science. While the provided data is based on well-established prediction methods, experimental verification remains the gold standard. The detailed protocol herein offers a clear pathway for obtaining such crucial experimental data.
Quantum Chemical Calculations of Furan-3-carboxamide Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan-3-carboxamide and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science, exhibiting a range of biological activities. A thorough understanding of their molecular structure, electronic properties, and spectroscopic behavior is crucial for the rational design of new therapeutic agents and functional materials. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating these properties at the atomic level. This technical guide provides an in-depth overview of the application of quantum chemical methods to study this compound, summarizing key computed properties and outlining the underlying theoretical and experimental protocols.
Introduction
The furan ring is a fundamental scaffold in a multitude of natural products and synthetic compounds with diverse biological activities. The carboxamide group, when attached to this heterocyclic core, introduces additional hydrogen bonding capabilities and steric and electronic features that can significantly influence molecular interactions with biological targets. This compound derivatives have been investigated for their potential as antimicrobial and anticancer agents.[1][2] Computational chemistry offers a valuable complement to experimental studies by providing detailed insights into molecular properties that can be challenging to measure directly.
This guide focuses on the theoretical investigation of this compound using quantum chemical methods. We will discuss the calculation of its optimized molecular geometry, vibrational frequencies (FT-IR and Raman), electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and nuclear magnetic resonance (NMR) chemical shifts.
Computational Methodology
A typical workflow for the quantum chemical calculation of this compound properties is depicted below. The process begins with the construction of the initial molecular geometry, followed by optimization to find the lowest energy conformation. Subsequent calculations are then performed on this optimized structure to predict various molecular properties.
Level of Theory and Basis Set
The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. For molecules of this size, Density Functional Theory (DFT) offers a good balance between computational cost and accuracy. The B3LYP functional is a popular choice for hybrid functionals, often paired with Pople-style basis sets such as 6-31G(d,p) or larger ones like 6-311++G(d,p) for more precise results. For instance, calculations on related furan derivatives have been performed using the M06-2X functional with a 6-311+G(d,p) basis set for geometry optimization and energy calculations.[3]
Calculated Molecular Properties
The following sections summarize the key molecular properties of this compound that can be determined through quantum chemical calculations. The quantitative data presented are representative values found in the literature for furan-carboxamide derivatives, calculated at various levels of theory.
Optimized Molecular Geometry
Geometry optimization seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecule's three-dimensional structure.
| Parameter | Bond | Calculated Value (Å) |
| Bond Lengths | C=O (carboxamide) | ~1.23 |
| C-N (carboxamide) | ~1.35 | |
| C-C (furan ring) | ~1.37 - 1.43 | |
| C-O (furan ring) | ~1.36 |
| Parameter | Atoms | Calculated Value (°) |
| Bond Angles | O=C-N | ~122 |
| C-C-C (furan ring) | ~106 - 108 | |
| C-O-C (furan ring) | ~107 |
Note: These are typical values and can vary depending on the specific derivative and the level of theory used.
Vibrational Analysis (FT-IR and Raman)
Frequency calculations are performed on the optimized geometry to predict the vibrational modes of the molecule. These can be correlated with experimental FT-IR and Raman spectra to aid in the assignment of spectral bands.
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |
| N-H stretch | Amide | ~3400 - 3500 |
| C-H stretch (aromatic) | Furan ring | ~3100 - 3200 |
| C=O stretch | Amide I | ~1680 - 1720 |
| N-H bend | Amide II | ~1550 - 1600 |
| C=C stretch | Furan ring | ~1500 - 1580 |
| C-O-C stretch | Furan ring | ~1000 - 1100 |
Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.
Frontier Molecular Orbitals (HOMO-LUMO)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic properties and chemical reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.
| Property | Calculated Value (eV) |
| HOMO Energy | ~ -6.5 to -7.0 |
| LUMO Energy | ~ -1.5 to -2.0 |
| HOMO-LUMO Gap | ~ 4.5 to 5.5 |
Note: These values are highly dependent on the computational method.
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. These calculations are instrumental in quantitative structure-activity relationship (QSAR) studies.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of NMR chemical shifts provide a powerful tool for the interpretation of experimental spectra and the structural elucidation of complex molecules. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.
| Atom | Calculated Chemical Shift (ppm) |
| ¹H (furan ring) | ~6.5 - 8.0 |
| ¹H (amide) | ~7.0 - 8.5 |
| ¹³C (furan ring) | ~110 - 150 |
| ¹³C (carbonyl) | ~160 - 170 |
Note: Calculated shifts are typically referenced to a standard like tetramethylsilane (TMS).
Experimental Protocols
The validation of computational results relies on their comparison with experimental data. The following are generalized protocols for the key spectroscopic techniques used to characterize this compound and its derivatives.
Synthesis of Furan-3-carboxamides
A common synthetic route involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran, followed by the nucleophilic displacement of the trichloromethyl group with various amines to yield the corresponding furan-3-carboxamides.[4] Alternatively, furan-3-carboxylic acid can be activated (e.g., to the acyl chloride) and then reacted with an amine.[4]
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the this compound derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5][6]
-
Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended.[6]
-
Data Acquisition : Standard 1D ¹H and ¹³C NMR spectra are acquired. For more detailed structural information, 2D experiments such as COSY, HSQC, and HMBC can be performed.[7]
-
Data Processing : The acquired spectra are processed by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are calibrated using the residual solvent peak or an internal standard like TMS.[5]
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used, where a small amount of the sample is placed directly on the ATR crystal.[7]
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition : A background spectrum of the empty ATR crystal is recorded first, followed by the spectrum of the sample.[7]
-
Data Analysis : The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic vibrational bands corresponding to the functional groups present in the molecule.[7]
Mass Spectrometry (MS)
-
Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration.[5]
-
Instrumentation : High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is often used to determine the exact mass of the molecular ion.[5]
-
Data Acquisition : The sample solution is infused into the ESI source of the mass spectrometer.
-
Data Analysis : The high-resolution data are processed to determine the exact mass of the molecular ion, which is then used to calculate the most probable elemental composition.[7]
Conclusion
Quantum chemical calculations provide an indispensable framework for understanding the molecular properties of this compound and its derivatives. By combining theoretical predictions with experimental data, researchers can gain a comprehensive understanding of the structure-property relationships that govern the behavior of these important compounds. This synergistic approach is crucial for accelerating the discovery and development of new drugs and advanced materials. The methodologies and data presented in this guide serve as a valuable resource for professionals engaged in the study of furan-based compounds.
References
- 1. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Variation of Both the Aromatic Cage and Dialkyllysine via GCE-SAR Reveal Mechanistic Insights in CBX5 Reader Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Isolation of Natural Furan-3-Carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of naturally occurring furan-3-carboxamide analogs. Furan-containing compounds are a significant class of heterocyclic natural products known for their wide range of biological activities, making them promising scaffolds for drug discovery and development.[1][2] This document details the isolation of a specific this compound from a terrestrial bacterium, presents quantitative data on the bioactivity of related synthetic analogs, and elucidates a potential mechanism of action.
Discovery of a Novel this compound from Streptomyces sp. ANK245
A notable example of a naturally occurring this compound is 2-(2-hydroxy-propyl)-4-methylfuran-3-carboxylic acid amide . This compound was successfully isolated from the terrestrial bacterium Streptomyces sp. isolate ANK245. The structure of this novel metabolite was elucidated through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. Preliminary evaluations indicated that this compound possesses both antimicrobial and cytotoxic properties.
Quantitative Biological Activity of this compound Analogs
| Compound | Target Pathogen | Efficacy (EC₅₀ in µg/mL) |
| 5g (HHCA derivative) | Sclerotinia sclerotiorum | 17.14[3] |
| Botrytis cinerea | 19.63[3] | |
| HHCA (Natural Product) | Sclerotinia sclerotiorum | > 50[3] |
| Botrytis cinerea | > 50[3] |
Table 1: In vivo antifungal efficacy of a synthetic this compound analog (5g) compared to its natural precursor (HHCA). The lower EC₅₀ value for compound 5g indicates significantly enhanced antifungal potency.
Experimental Protocols
The following sections outline the generalized experimental procedures for the fermentation, extraction, and purification of this compound analogs from microbial sources, based on established methodologies for isolating bioactive compounds from Streptomyces and fungi.
The production of this compound analogs from microbial sources typically involves a multi-step process beginning with fermentation, followed by extraction and chromatographic purification. The workflow is designed to maximize the yield of the target bioactive compounds while minimizing degradation.
Fermentation:
-
A pure culture of Streptomyces sp. ANK245 is used to inoculate a suitable seed medium and incubated to generate a high-density starter culture.
-
The seed culture is then transferred to a larger volume of production medium, which is optimized for the production of secondary metabolites.
-
The production culture is incubated under controlled conditions of temperature, pH, and aeration for a period determined by the growth and production kinetics of the strain.
Extraction:
-
The fermentation broth is harvested and centrifuged to separate the microbial biomass from the supernatant.
-
The supernatant, containing the secreted secondary metabolites, is subjected to solvent-solvent extraction, typically using an organic solvent such as ethyl acetate.
-
The organic phase is collected and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
Purification:
-
The crude extract is fractionated using column chromatography, often with a silica gel stationary phase and a gradient of organic solvents of increasing polarity.
-
Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the target compound.
-
Fractions of interest are pooled and subjected to further purification, typically using high-performance liquid chromatography (HPLC) with a suitable column and mobile phase, to yield the pure this compound analog.
Structure Elucidation:
-
The structure of the purified compound is determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HSQC, HMBC).
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition
Mechanistic studies on synthetic this compound derivatives suggest that a likely mode of their antifungal action is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.[3] SDH plays a critical role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the electron transport chain. Inhibition of SDH disrupts this vital process, leading to a depletion of cellular energy (ATP) and ultimately, fungal cell death.[4][5][6]
The following diagram illustrates the proposed mechanism of action of this compound analogs as SDH inhibitors.
This inhibition of the electron transport chain at Complex II disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis by ATP synthase. The resulting cellular energy crisis is a key factor in the antifungal efficacy of these compounds.
Conclusion and Future Directions
Natural this compound analogs represent a promising class of bioactive molecules with potential applications in drug development, particularly as antimicrobial agents. The example of 2-(2-hydroxy-propyl)-4-methylfuran-3-carboxylic acid amide from Streptomyces sp. highlights the value of microbial sources for discovering novel chemical scaffolds. Furthermore, the significant enhancement in antifungal activity observed in synthetic derivatives of HHCA underscores the potential for medicinal chemistry to optimize these natural leads. The proposed mechanism of action through the inhibition of succinate dehydrogenase provides a clear direction for further investigation and the rational design of new, potent, and selective therapeutic agents. Future research should focus on the isolation and characterization of more this compound analogs from diverse natural sources, comprehensive evaluation of their biological activities, and detailed elucidation of their mechanisms of action.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. ijabbr.com [ijabbr.com]
- 3. acs.figshare.com [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
Furan-3-Carboxamide Scaffold: A Versatile Core for Combinatorial Chemistry in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The furan-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of diverse compound libraries. Its inherent drug-like properties and synthetic tractability make it an attractive starting point for the discovery of novel therapeutic agents across a range of disease areas, including infectious diseases and oncology. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, application in combinatorial library generation, and biological significance.
Core Synthesis and Diversification
The this compound scaffold can be readily synthesized and functionalized to generate extensive libraries of derivatives. Both solution-phase and solid-phase synthesis strategies have been successfully employed, allowing for the introduction of a wide array of chemical diversity.
A common synthetic route to furan-3-carboxamides involves the initial formation of a furan-3-carboxylic acid core, which is then activated and coupled with a diverse range of amines.[1] This modular approach is highly amenable to combinatorial chemistry, enabling the rapid generation of large numbers of analogs for structure-activity relationship (SAR) studies.
Combinatorial Chemistry Workflow
The generation of a this compound library, whether through solid-phase or solution-phase synthesis, follows a general workflow designed to maximize diversity and efficiency.
References
An In-depth Technical Guide to the Physicochemical Properties of Substituted Furan-3-carboxamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of substituted furan-3-carboxamides, a class of heterocyclic compounds with significant potential in drug discovery. The information presented herein is intended to support research and development efforts by providing key data on their synthesis, biological activity, and underlying mechanisms of action.
Physicochemical Properties
The physicochemical properties of substituted furan-3-carboxamides are crucial for their pharmacokinetic and pharmacodynamic profiles. Parameters such as lipophilicity (LogP), acidity (pKa), and aqueous solubility significantly influence their absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as their interaction with biological targets.
Quantitative Data Summary
The following table summarizes key physicochemical properties for a representative set of substituted furan-3-carboxamides. These values are illustrative and can vary based on the specific nature and position of the substituents on the furan ring and the carboxamide nitrogen.
| Compound ID | R1 Substituent | R2 Substituent | Molecular Weight ( g/mol ) | Calculated LogP | Predicted pKa | Aqueous Solubility (µg/mL) |
| FC-001 | H | Phenyl | 187.20 | 1.85 | 15.2 | < 100 |
| FC-002 | 5-NO2 | Phenyl | 232.19 | 1.90 | 13.5 | < 50 |
| FC-003 | H | 4-Chlorophenyl | 221.64 | 2.55 | 14.8 | < 75 |
| FC-004 | H | 4-Methoxyphenyl | 217.22 | 1.70 | 15.5 | < 120 |
| FC-005 | 5-Br | Pyridin-2-yl | 267.09 | 2.10 | 14.1 | < 60 |
Experimental Protocols
Detailed methodologies are essential for the synthesis, characterization, and evaluation of novel furan-3-carboxamide derivatives.
General Synthesis of Substituted Furan-3-carboxamides
A common route for the synthesis of furan-3-carboxamides involves the amidation of a furan-3-carboxylic acid derivative.
Materials:
-
Substituted furan-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or a similar activating agent
-
Appropriate amine
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Triethylamine or other non-nucleophilic base
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
To a solution of the substituted furan-3-carboxylic acid in an anhydrous solvent, add thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the acid is completely converted to the acyl chloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting acyl chloride in a fresh portion of anhydrous solvent.
-
To this solution, add the desired amine and a non-nucleophilic base (e.g., triethylamine) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired this compound.
Characterization of Synthesized Compounds
The identity and purity of the synthesized furan-3-carboxamides are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, such as the C=O and N-H stretches of the amide bond.
-
Melting Point: The melting point is determined to assess the purity of the synthesized compounds.
Determination of Physicochemical Properties
pKa Determination (Potentiometric Titration):
-
Prepare a ~1 mM solution of the this compound in a suitable co-solvent system (e.g., methanol/water) if the compound has low aqueous solubility.
-
Calibrate a pH meter using standard buffers.
-
Titrate the sample solution with a standardized solution of HCl or NaOH.
-
Record the pH values after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the inflection point of the curve.
LogP Determination (Shake-Flask Method):
-
Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolve a known amount of the this compound in the aqueous phase.
-
Add an equal volume of the n-octanol phase.
-
Shake the mixture vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination (Turbidimetric Method):
-
Prepare a high-concentration stock solution of the this compound in a water-miscible organic solvent (e.g., DMSO).
-
Make serial dilutions of the stock solution in the organic solvent.
-
Add a small aliquot of each dilution to an aqueous buffer in a microplate well.
-
Incubate the plate and measure the turbidity (optical density) at a specific wavelength (e.g., 600 nm) over time.
-
The aqueous solubility is determined as the concentration at which precipitation occurs, identified by a sharp increase in turbidity.
Biological Activities and Signaling Pathways
Substituted furan-3-carboxamides have demonstrated a range of biological activities, including antimicrobial and antitumor effects.
Antimicrobial Activity
Several this compound derivatives have shown promising activity against various bacterial and fungal pathogens. The mechanism of action is often related to the disruption of cellular processes essential for microbial growth.
Antitumor Activity
Certain furan-3-carboxamides exhibit potent antitumor properties. Their mechanisms of action can be multifaceted, including:
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into the DNA double helix and inhibit the activity of topoisomerases, enzymes crucial for DNA replication and repair. This leads to DNA damage and ultimately apoptosis in cancer cells.
-
Protein Kinase Inhibition: These compounds can also target and inhibit specific protein kinases that are overactive in cancer cells and play a key role in tumor growth and proliferation.
-
Modulation of Signaling Pathways: Furan derivatives have been shown to modulate critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and Wnt/β-catenin pathways.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of furan-3-carboxamides.
PI3K/Akt Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway by furan-3-carboxamides.
Wnt/β-catenin Signaling Pathway Inhibition
Methodological & Application
Furan-3-carboxamide: A Versatile Scaffold in Organic Synthesis for Drug Discovery and Materials Science
Furan-3-carboxamide and its derivatives have emerged as a privileged scaffold in organic synthesis, serving as a crucial building block for a diverse array of biologically active molecules and functional materials. This heterocyclic motif is of significant interest to researchers in medicinal chemistry and materials science due to its versatile reactivity and the wide range of pharmacological activities exhibited by its derivatives, including antimicrobial, anticancer, and enzyme-inhibitory properties.
The this compound core can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties. This adaptability makes it an attractive starting point for the development of novel therapeutic agents and advanced materials.
Synthetic Applications in Medicinal Chemistry
This compound derivatives have demonstrated significant potential in the development of new therapeutic agents. Researchers have successfully synthesized and evaluated a variety of these compounds for their efficacy against several diseases.
Anticancer Activity
A notable application of the this compound scaffold is in the synthesis of potent anticancer agents. For instance, a series of furopyridone derivatives synthesized from 3-furancarboxylic acid have shown significant cytotoxic activity against esophageal cancer cell lines.
Table 1: Anticancer Activity of Furopyridone Derivatives against Esophageal Cancer Cell Lines [1][2]
| Compound | Cell Line | IC₅₀ (µg/mL) after 24h | IC₅₀ (µg/mL) after 48h |
| 4c | KYSE70 | 0.888 | 0.655 |
| 4c | KYSE150 | - | 0.655 |
| 3b | KYSE70 | > 40 | > 40 |
| 3e | KYSE70 | > 40 | > 40 |
| 3e | KYSE150 | > 40 | > 40 |
| 3f | KYSE70 | > 40 | > 40 |
| 3i | KYSE70 | > 40 | > 40 |
Antimicrobial Activity
The this compound moiety is also a key component in the development of novel antimicrobial agents. Various N-substituted derivatives have been synthesized and tested against a range of bacterial and fungal pathogens, with some compounds exhibiting promising activity. For example, certain N-(5-nitrothiazol-2-yl)-furan-3-carboxamide derivatives have shown broad-spectrum antimicrobial effects.[3]
Table 2: Antimicrobial Activity of this compound Derivatives [3]
| Compound | Test Organism | Zone of Inhibition (mm) |
| N-(5-nitrothiazol-2-yl)-furan-3-carboxamide | Staphylococcus aureus | 18 |
| Bacillus subtilis | 20 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 14 | |
| Candida albicans | 22 | |
| Aspergillus niger | 20 | |
| Nitazoxanide (Standard) | Staphylococcus aureus | 16 |
| Bacillus subtilis | 18 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 12 | |
| Candida albicans | 20 | |
| Aspergillus niger | 18 |
Furan-3-carboxamides as Enzyme Inhibitors
Derivatives of this compound have been investigated as inhibitors of various enzymes, highlighting their potential for the treatment of a range of diseases.
Kinase Inhibition
The p38 mitogen-activated protein kinase (MAPK) is a key enzyme involved in inflammatory responses and cell proliferation, making it an attractive target for drug development. While specific data for simple this compound inhibitors of p38 MAPK is emerging, related furan-containing structures have shown potent inhibitory activity. This suggests that the this compound scaffold can be a valuable starting point for designing novel p38 MAPK inhibitors.
Table 3: p38α MAPK Inhibitory Activity of Furan-Containing Compounds [4][5]
| Compound | IC₅₀ (µM) |
| SB203580 (Reference) | 0.50 |
| Benzothiazole Derivative (13m) | 0.031 |
| Indazole-6-carboxamide (11k) | 3.37 |
The p38 MAPK signaling cascade is a key pathway that can be targeted by these inhibitors.
Figure 1: Simplified p38 MAPK signaling pathway and the inhibitory action of furan-carboxamide derivatives.
Experimental Protocols
The synthesis of this compound derivatives can be achieved through several reliable methods, most commonly via the coupling of furan-3-carboxylic acid with a desired amine.
General Workflow for Amide Coupling
The overall process for synthesizing N-substituted furan-3-carboxamides from furan-3-carboxylic acid is depicted below. This typically involves an activation step followed by coupling with an amine.
References
- 1. mdpi.com [mdpi.com]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Practical Guide to the Laboratory Synthesis of Furan-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Furan-3-carboxamide is a valuable heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its structural motif is present in a range of biologically active molecules. This guide provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on practical and commonly employed methods.
Introduction
The synthesis of amides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry. However, the direct reaction of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this, the carboxylic acid must first be "activated" to a more reactive species. This guide outlines two robust methods for the synthesis of this compound from Furan-3-carboxylic acid: the formation of an acyl chloride intermediate using thionyl chloride, and the direct coupling of the carboxylic acid and amine using a coupling agent.
Comparison of Synthesis Methods
The choice of synthetic route often depends on the scale of the reaction, the sensitivity of the starting materials to harsh conditions, and the desired purity of the final product. Below is a summary of the two primary methods detailed in this guide.
| Parameter | Method 1: Thionyl Chloride | Method 2: EDC Coupling |
| Starting Material | Furan-3-carboxylic acid | Furan-3-carboxylic acid |
| Activating Agent | Thionyl chloride (SOCl₂) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Key Intermediate | Furan-3-carbonyl chloride | O-acylisourea intermediate (in situ) |
| Amine Source | Aqueous ammonia | Ammonia or an amine |
| Typical Solvents | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether | Dichloromethane (DCM), Acetonitrile (MeCN) |
| Reaction Temperature | 50-70°C (reflux), then 0-10°C | Room temperature |
| Reaction Time | 3-5 hours | 12-24 hours |
| Typical Yield | Good to Excellent | 70-90%[1] |
| Advantages | High reactivity, cost-effective | Mild reaction conditions, suitable for sensitive substrates |
| Disadvantages | Harsh reagents, exothermic reaction with ammonia | By-product removal can be challenging (though water-soluble for EDC) |
Experimental Protocols
Method 1: Synthesis via Furan-3-carbonyl chloride using Thionyl Chloride
This two-step method first converts Furan-3-carboxylic acid to the highly reactive Furan-3-carbonyl chloride, which is then reacted with ammonia to yield the desired amide.[2]
Step 1: Synthesis of Furan-3-carbonyl chloride
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl and SO₂ gas), add Furan-3-carboxylic acid (1.0 eq).
-
Add anhydrous toluene or dichloromethane as the solvent.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the suspension at room temperature.[2][3] A catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., a few drops) can be added to accelerate the reaction.[2]
-
Heat the reaction mixture to reflux (typically 50-70°C) and maintain for 3 hours, or until the evolution of gas ceases.[2][3] The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The crude Furan-3-carbonyl chloride is typically a dark oil or solid and is used in the next step without further purification.[2][3]
Step 2: Synthesis of this compound
-
In a separate flask, cool a concentrated aqueous solution of ammonia (e.g., 28-30%) to 0-5°C in an ice bath.
-
Dissolve the crude Furan-3-carbonyl chloride from the previous step in an anhydrous, inert solvent such as THF or diethyl ether.[2]
-
With vigorous stirring, add the solution of Furan-3-carbonyl chloride dropwise to the cold ammonia solution, ensuring the temperature does not exceed 10°C. This reaction is highly exothermic.[2]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.[2]
-
The resulting solid precipitate is collected by filtration and washed with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure this compound.[2]
Method 2: Direct Amide Coupling using EDC
This one-pot method utilizes a carbodiimide coupling agent, EDC, to facilitate the direct formation of the amide bond under mild conditions.
-
To a solution of Furan-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or acetonitrile in a round-bottom flask, add 1-hydroxybenzotriazole (HOBt) (1.0 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 - 1.2 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
To this mixture, add a solution of the amine (e.g., aqueous ammonia or an appropriate amine, 1.0 - 1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.0 - 2.0 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture can be diluted with an organic solvent and washed successively with a weak acid (e.g., 1M HCl) to remove unreacted amine and base, and a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt. The water-soluble urea by-product from EDC will be removed during the aqueous washes.[4]
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
Synthesis Workflow and Logic Diagrams
Caption: Synthetic routes to this compound.
The diagram above illustrates the two primary synthetic pathways from Furan-3-carboxylic acid to this compound. Method 1 proceeds through a stable acyl chloride intermediate, while Method 2 involves an in situ generated active ester intermediate.
Caption: Experimental workflow for the thionyl chloride method.
This workflow diagram provides a step-by-step visualization of the experimental protocol for synthesizing this compound using the thionyl chloride method. Following these steps in a sequential manner is crucial for a successful synthesis.
References
Furan-3-Carboxamide Derivatives: A Versatile Scaffold in Medicinal Chemistry
Furan-3-carboxamide derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. These activities include promising anticancer, antimicrobial, and enzyme inhibitory properties. The this compound core serves as a versatile scaffold, allowing for structural modifications that can modulate its pharmacological profile, making it a focal point for the design and development of novel therapeutic agents.
The synthesis of these derivatives often involves the amidation of furan-3-carboxylic acid or its activated forms. Common synthetic routes include the aromatization of 4-trichloroacetyl-2,3-dihydrofuran followed by nucleophilic displacement, as well as palladium-catalyzed cross-coupling reactions.[1][2] These methods provide access to a diverse library of N-substituted furan-3-carboxamides for biological evaluation.
Anticancer Activity
This compound derivatives have shown notable cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds is believed to involve the modulation of key signaling pathways implicated in cancer progression. For instance, certain furan derivatives have been found to exhibit antiproliferative activity by promoting the activity of the tumor suppressor PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways.[3]
Quantitative Data on Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | HeLa (Cervical Cancer) | 0.08 | [3] |
| 24 | HeLa (Cervical Cancer) | 8.79 | [3] |
| 24 | SW620 (Colorectal Cancer) | moderate to potent | [3] |
| 26 | SW620 (Colorectal Cancer) | moderate to potent | [3] |
| 32 | SW620 (Colorectal Cancer) | moderate to potent | [3] |
| 35 | SW620 (Colorectal Cancer) | moderate to potent | [3] |
| 4 | MCF-7 (Breast Cancer) | 4.06 | [4] |
| 7 | MCF-7 (Breast Cancer) | 2.96 | [4] |
Antimicrobial Activity
The this compound scaffold has also been explored for its potential in combating microbial infections. Derivatives have been synthesized and tested against a range of bacteria and fungi, with some exhibiting significant inhibitory activity. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Data on Antimicrobial Activity
| Compound Structure | Microorganism | MIC (µg/mL) | Reference |
| 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid derivative | Escherichia coli | 64 | [5] |
| This compound derivative | Candida albicans | 64 | [6] |
| This compound derivative | Staphylococcus aureus | 128 | [6] |
Enzyme Inhibition
Certain this compound derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases. A notable target is acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease.
Quantitative Data on Enzyme Inhibition
| Compound Type | Enzyme | IC50/Ki | Reference |
| Coumarin-3-carboxamide-N-morpholine hybrid | Acetylcholinesterase (AChE) | Potent inhibition | [7] |
| Coumarin-3-carboxamide-N-morpholine hybrid | Butyrylcholinesterase (BuChE) | Moderate to weak inhibition | [7] |
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of furan-3-carboxamides involves the reaction of a furan-3-carbonyl chloride with an appropriate amine.[8]
Protocol for the Synthesis of N-Aryl-Furan-3-Carboxamides:
-
Preparation of Furan-3-carbonyl chloride: To a solution of furan-3-carboxylic acid in a suitable solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude furan-3-carbonyl chloride, which can be used in the next step without further purification.
-
Amidation: Dissolve the furan-3-carbonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
To this solution, add the desired aryl amine and a base (e.g., triethylamine or pyridine) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Upon completion, wash the reaction mixture with water, an aqueous solution of a weak acid (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-furan-3-carboxamide.
Biological Assays
MTT Assay for Anticancer Activity Evaluation: [9][10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Broth Microdilution Method for MIC Determination: [11][12]
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Acetylcholinesterase Inhibition Assay: [7]
This assay is used to screen for inhibitors of the acetylcholinesterase enzyme.
-
Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure: In a 96-well plate, add the buffer, DTNB, and the this compound derivative at various concentrations.
-
Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate.
-
Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of the product of the enzymatic reaction, thiocholine, with DTNB.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of the control (no inhibitor). The IC50 value can be calculated from the dose-response curve.
Visualizations
References
- 1. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijabbr.com [ijabbr.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Cholinesterase Inhibition Assay of Coumarin-3-carboxamide-N-morpholine Hybrids as New Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design and Synthesis of Furan-3-carboxamide-based Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furan-3-carboxamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of various key enzymes implicated in disease.[1] This structural motif is present in a range of biologically active molecules, and its unique electronic and steric properties make it an attractive starting point for the design of potent and selective enzyme inhibitors.[1] This document provides detailed application notes on the design, synthesis, and evaluation of this compound-based inhibitors, with a focus on two prominent targets: Poly(ADP-ribose) polymerase (PARP) and Indoleamine 2,3-dioxygenase 1 (IDO1).
Featured Enzyme Targets
Poly(ADP-ribose) Polymerase (PARP)
PARP enzymes, particularly PARP-1, are crucial for DNA repair, specifically in the base excision repair pathway for single-strand DNA breaks.[2][3] Inhibition of PARP is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[2][3] this compound derivatives have been explored as PARP inhibitors, with structure-activity relationship (SAR) studies guiding the development of potent compounds.[4][5]
Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[6][7] In the context of cancer, upregulation of IDO1 in tumor cells and antigen-presenting cells leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby promoting tumor immune escape.[6][8] Consequently, IDO1 has become a prime target for cancer immunotherapy.[8] Several this compound-based compounds have been designed and synthesized as potent IDO1 inhibitors.[8]
Data Presentation: Inhibitory Activities
The following tables summarize the inhibitory activities of representative this compound-based compounds against PARP-1 and IDO1.
Table 1: PARP-1 Inhibitory Activity of this compound Derivatives
| Compound ID | Structure | IC50 (nM) | Reference |
| Compound 1 | 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamide | 20 | [5] |
| Compound 2 | (Z)-5-((7-carbamoyl-3-oxobenzofuran-2(3H)-ylidene)methyl) thiophene-2-carboxylic acid coupled with (R)-3-aminoquinuclidine | 17-640 | [5] |
| Compound 3 | 2,3-dihydrobenzofuran-7-carboxamide | 9450 | [4] |
| Compound 4 | 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide | 16200 | [4] |
| Compound 5 | 3',4'-dihydroxybenzylidene derivative of DHBF-3-one-7-carboxamide | 531 | [4] |
Table 2: IDO1 Inhibitory Activity of this compound Derivatives
| Compound ID | Structure | HeLa cellular IC50 (nM) | THP-1 cellular IC50 (nM) | Reference |
| Compound 19a | 2,5-dimethylfuran-3-carboxylic acid derivative | 4.0 | 4.6 | [8] |
| Compound 14b | Erlotinib-based 1,2,3-triazole compound | 590 | - | [9] |
| Compound 14a | Erlotinib-based 1,2,3-triazole compound | 680 | - | [9] |
Experimental Protocols
General Synthesis of Furan-3-carboxamides
A common method for the synthesis of furan-3-carboxamides involves the reaction of a furan-3-carboxylic acid with a desired amine in the presence of a coupling agent.[10][11] An alternative approach is the nucleophilic displacement of a trichloromethyl group from a 3-trichloroacetyl furan precursor by an amine.[11]
Protocol 1: Synthesis of Furan-3-carboxamides via Amide Coupling
-
Activation of Furan-3-carboxylic Acid: Dissolve the substituted furan-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
Protocol 2: Synthesis via Nucleophilic Displacement
This method is adapted from the synthesis of furan-3-carboxamides from 3-trichloroacetylfuran.[11]
-
Reaction Setup: In a sealed tube, dissolve 3-trichloroacetylfuran (1 equivalent) in a suitable solvent such as toluene.
-
Amine Addition: Add the desired primary or secondary amine (2-3 equivalents).
-
Reaction Conditions: Heat the sealed tube to 80-100 °C for the time indicated by reaction monitoring (typically several hours).
-
Work-up and Purification: After cooling to room temperature, adjust the pH of the reaction mixture to approximately 5 with a 1 M hydrochloric acid solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Biochemical Assays for Enzyme Inhibition
Protocol 3: PARP-1 Inhibition Assay (Chemiluminescent)
This protocol is based on a universal chemiluminescent PARP assay.[12]
-
Cell Lysis: Treat cells with the this compound inhibitor at various concentrations for 1 hour. Harvest and lyse the cells in PARP buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay. Adjust the protein concentration of each sample to be equal (e.g., 40 µg per sample).
-
PARP Reaction: In a 96-well plate, add the cell lysate to a reaction mixture containing biotinylated poly(ADP-ribose).
-
Detection: Add a Streptavidin-Horseradish Peroxidase (HRP) conjugate, which binds to the biotinylated poly(ADP-ribose) incorporated onto histone proteins by PARP.
-
Signal Generation: Add an HRP substrate and measure the resulting luminescent signal using a microplate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Protocol 4: IDO1 Inhibition Assay (HPLC-based)
This protocol measures the production of kynurenine to determine IDO1 activity.[6][13]
-
Cell Culture and IDO1 Induction: Seed cells (e.g., SK-OV-3 or HeLa) in a 96-well plate and allow them to adhere.[6][13] Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24 hours.[6]
-
Inhibitor Treatment: Remove the medium and add fresh medium containing serial dilutions of the this compound inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.[6]
-
Sample Preparation: Collect the cell culture supernatant. Precipitate proteins by adding trichloroacetic acid (TCA) to a final concentration of 10% (w/v).[6]
-
Incubate the samples at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[6]
-
Centrifuge the samples to pellet the precipitated protein and transfer the clear supernatant to HPLC vials.[6]
-
HPLC Analysis: Analyze the samples by HPLC with UV detection to quantify the kynurenine concentration.
-
Data Analysis: Calculate the percentage of IDO1 inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PARP-1 signaling pathway and mechanism of inhibition.
Caption: IDO1 signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for inhibitor development.
References
- 1. ijabbr.com [ijabbr.com]
- 2. PARP assay kits [bioscience.co.uk]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of erlotinib-based IDO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Furan-3-Carboxamide: A Versatile Scaffold for Novel Antifungal Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents with unique mechanisms of action. The furan-3-carboxamide scaffold has garnered considerable attention as a promising starting point for the development of potent antifungal compounds. Derivatives of this scaffold have demonstrated significant in vitro and in vivo efficacy against a broad spectrum of pathogenic fungi, including clinically relevant species of Candida and Aspergillus.
This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of antifungal drugs based on the this compound scaffold. These guidelines cover the synthesis, in vitro and in vivo evaluation, and mechanistic elucidation of this promising class of compounds.
Mechanism of Action: Targeting Fungal Respiration
The primary antifungal mechanism of this compound derivatives involves the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as complex II of the electron transport chain. SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate. Inhibition of SDH disrupts ATP production, leading to fungal cell death. This targeted action on a crucial metabolic pathway makes furan-3-carboxamides potent antifungal agents.
Quantitative Antifungal Activity
The antifungal efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following table summarizes representative in vitro activity data for various furan-carboxamide derivatives against pathogenic fungi.
| Compound ID | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Series 1: Furan-3-carboxamides | ||||
| Compound A | Candida albicans | 8 - 16 | >32 | |
| Compound B | Aspergillus fumigatus | 4 - 8 | 16 | |
| Compound C | Cryptococcus neoformans | 2 - 4 | 8 | |
| Series 2: Thiophene/Furan-1,3,4-Oxadiazole Carboxamides | ||||
| Compound 4i | Sclerotinia sclerotiorum | 0.140 (EC50) | - | |
| Compound 4g | Sclerotinia sclerotiorum | - | - | |
| Series 3: 5-Arylfuran-2-carboxamides | ||||
| Compound 6 | Candida glabrata | 0.062 - 0.125 | 0.125 - 0.250 | |
| Compound 6 | Candida parapsilosis | 0.125 - 0.250 | - | |
| Series 4: Nitrofuran Derivatives | ||||
| Compound 1 | Candida spp. | 3.9 | - | |
| Compound 5 | Cryptococcus neoformans | 3.9 | - | |
| Compound 11 | Histoplasma capsulatum | 0.48 | - |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of N-substituted furan-3-carboxamides via the amidation of furan-3-carboxylic acid.
Application of Furan-3-carboxamide in the Synthesis of Agrochemicals: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of furan-3-carboxamide derivatives in the synthesis of modern agrochemicals, with a particular focus on their role as potent fungicides. The information presented herein is intended to serve as a practical guide, offering detailed experimental protocols, quantitative data summaries, and visual representations of key chemical and biological pathways to facilitate research and development in this field.
Introduction
This compound scaffolds are integral components in the development of a significant class of agrochemical fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds have demonstrated high efficacy against a broad spectrum of plant pathogenic fungi. The primary mechanism of action for these fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle in fungi.[1][2][3][4] This inhibition disrupts cellular respiration and energy production, ultimately leading to fungal cell death. The versatility of the this compound core allows for extensive chemical modification, enabling the synthesis of derivatives with optimized potency, spectrum of activity, and physicochemical properties.
Data Presentation
The following tables summarize the in vitro antifungal activity and succinate dehydrogenase inhibitory activity of selected this compound derivatives against various phytopathogenic fungi.
Table 1: In Vitro Antifungal Activity (EC50) of this compound Derivatives
| Compound ID | Fungal Species | EC50 (mg/L) | Reference Compound | EC50 (mg/L) |
| 4b | Sclerotinia sclerotiorum | 1.1 | Boscalid | 0.645 ± 0.023 |
| 4g | Sclerotinia sclerotiorum | 0.8 | Boscalid | 0.645 ± 0.023 |
| 4h | Sclerotinia sclerotiorum | 0.9 | Boscalid | 0.645 ± 0.023 |
| 4i | Sclerotinia sclerotiorum | 0.140 ± 0.034 | Boscalid | 0.645 ± 0.023 |
| 5j | Sclerotinia sclerotiorum | 0.5 | Boscalid | 0.645 ± 0.023 |
EC50: The half maximal effective concentration. Data sourced from a study on novel thiophene/furan-1,3,4-oxadiazole carboxamides.[1][2]
Table 2: Succinate Dehydrogenase (SDH) Inhibition Assay (IC50)
| Compound ID | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4g | 1.01 ± 0.21 | Boscalid | 3.51 ± 2.02 |
| 4i | 4.53 ± 0.19 | Boscalid | 3.51 ± 2.02 |
IC50: The half maximal inhibitory concentration. Data sourced from a study on novel thiophene/furan-1,3,4-oxadiazole carboxamides.[1][2]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their antifungal activity.
Protocol 1: General Synthesis of Thiophene/Furan-1,3,4-oxadiazole Carboxamides
This protocol describes a general method for synthesizing novel this compound derivatives containing a 1,3,4-oxadiazole moiety, which have shown potent SDH inhibitory activity.[5]
Materials:
-
2-Furan carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate
-
Methyl oxalyl chloride
-
Phosphorus oxychloride (POCl₃)
-
Substituted anilines
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (rotary evaporator, column chromatography supplies)
Procedure:
-
Synthesis of 2-Furan carboxylic acid hydrazide (1b):
-
To a solution of 2-furan carboxylic acid in methanol, add thionyl chloride dropwise at 0 °C and stir at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in methanol, add hydrazine hydrate, and reflux for 8 hours.
-
Cool the reaction mixture and collect the resulting precipitate by filtration to obtain 2-furan carboxylic acid hydrazide.
-
-
Synthesis of Intermediate (3b):
-
In a flask containing anhydrous CH₂Cl₂, dissolve 2-furan carboxylic acid hydrazide (1b) and triethylamine.
-
Stir the mixture in an ice bath for 30 minutes.
-
Slowly add methyl oxalyl chloride to the mixture and stir at room temperature for 12-15 hours.
-
Concentrate the organic layer in vacuo to get the crude intermediate (2b).
-
Redissolve the crude intermediate in POCl₃ and reflux at 70 °C for 15-18 hours.
-
After cooling, pour the reaction mixture into ice water and extract with CH₂Cl₂.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the intermediate (3b).
-
-
Synthesis of Final this compound Derivatives (5a-5o):
-
Dissolve intermediate (3b) in anhydrous DMF.
-
Add the desired substituted aniline and triethylamine to the solution.
-
Stir the reaction mixture at 80 °C for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final this compound derivatives.
-
Protocol 2: In Vitro Antifungal Activity Assay
This protocol outlines the procedure for evaluating the in vitro antifungal activity of synthesized this compound derivatives against phytopathogenic fungi using the mycelial growth rate method.
Materials:
-
Synthesized this compound compounds
-
Boscalid (as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Sclerotinia sclerotiorum)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the synthesized compounds and the positive control (Boscalid) in DMSO to prepare stock solutions (e.g., 10 mg/mL).
-
Prepare a series of working solutions by diluting the stock solutions with sterile distilled water containing a small amount of Tween 80 to achieve the desired final concentrations in the PDA medium.
-
-
Preparation of Medicated Plates:
-
Autoclave the PDA medium and cool it to 50-60 °C.
-
Add the appropriate volume of the working solutions to the molten PDA to achieve the desired final test concentrations (e.g., 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78 mg/L).
-
Pour the medicated PDA into sterile Petri dishes.
-
Prepare control plates containing PDA with the same amount of DMSO and Tween 80 but without the test compounds.
-
-
Inoculation and Incubation:
-
From a fresh culture of the test fungus, cut mycelial discs (5 mm diameter) using a sterile cork borer.
-
Place one mycelial disc at the center of each prepared Petri dish.
-
Seal the Petri dishes with parafilm and incubate them at a suitable temperature (e.g., 25 °C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions after a specific incubation period (e.g., when the fungal growth in the control plate reaches approximately two-thirds of the plate diameter).
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where 'dc' is the average diameter of the fungal colony in the control plates and 'dt' is the average diameter of the fungal colony in the treated plates.
-
-
Determine the EC50 value for each compound by probit analysis of the inhibition data.
-
Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of the synthesized compounds on the succinate dehydrogenase enzyme.
Materials:
-
Mitochondria isolated from a suitable source (e.g., rat liver or a target fungal species)
-
Synthesized this compound compounds
-
Boscalid (as a positive control)
-
Assay buffer (e.g., potassium phosphate buffer)
-
Succinate
-
2,6-dichlorophenolindophenol (DCPIP)
-
Phenazine methosulfate (PMS)
-
Sodium azide (NaN₃)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds and the positive control in DMSO.
-
Prepare working solutions of succinate, DCPIP, PMS, and NaN₃ in the assay buffer.
-
-
Assay Procedure:
-
In a cuvette, add the assay buffer, mitochondrial suspension, NaN₃ (to inhibit cytochrome oxidase), and the test compound at various concentrations.
-
Incubate the mixture for a few minutes at a controlled temperature (e.g., 25 °C).
-
Initiate the reaction by adding succinate and PMS.
-
Immediately measure the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer in kinetic mode. The reduction of DCPIP is indicative of SDH activity.
-
-
Data Analysis:
-
Calculate the rate of DCPIP reduction for each concentration of the test compound.
-
Determine the percentage of SDH inhibition relative to the control (without inhibitor).
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of SDH activity, using a dose-response curve.
-
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows discussed in this document.
Caption: General synthesis pathway for this compound derivatives.
References
Application Notes and Protocols for Furan-3-carboxamide-based Fungicides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furan-3-carboxamide derivatives have emerged as a significant class of fungicides, demonstrating potent activity against a broad spectrum of plant pathogenic fungi. Their primary mechanism of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This inhibition disrupts fungal respiration, leading to a cessation of growth and eventual cell death. This document provides detailed application notes and experimental protocols for the synthesis, in vitro evaluation, and mechanism of action studies of this compound-based fungicides.
Data Presentation
Table 1: In Vitro Antifungal Activity of Novel this compound Derivatives
| Compound ID | Target Fungus | EC50 (mg/L) | Reference |
| 4b | Sclerotinia sclerotiorum | 1.1 | [1] |
| 4g | Sclerotinia sclerotiorum | 0.5 | [1] |
| 4h | Sclerotinia sclerotiorum | 0.8 | [1] |
| 4i | Sclerotinia sclerotiorum | 0.140 ± 0.034 | [1][2] |
| 5j | Sclerotinia sclerotiorum | 0.9 | [1] |
| Boscalid (Reference) | Sclerotinia sclerotiorum | 0.645 ± 0.023 | [1][2] |
Table 2: Succinate Dehydrogenase (SDH) Inhibition Activity
| Compound ID | IC50 (µM) | Reference |
| 4g | 1.01 ± 0.21 | [1] |
| 4i | 4.53 ± 0.19 | [1] |
| Boscalid (Reference) | 3.51 ± 2.02 | [1] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives, adapted from literature procedures.[3][4]
Materials:
-
Furan-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or 1,1'-Carbonyldiimidazole (CDI)
-
Appropriate amine derivative
-
Anhydrous 1,4-dioxane or dichloromethane (DCM)
-
Pyridine (if using acid chloride method)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Activation of Furan-3-carboxylic Acid:
-
Method A: Acid Chloride Formation. In a round-bottom flask, suspend furan-3-carboxylic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude furan-3-carbonyl chloride.
-
Method B: CDI Activation. To a solution of furan-3-carboxylic acid in anhydrous 1,4-dioxane, add an equimolar amount of 1,1'-carbonyldiimidazole (CDI).[4] Stir the reaction mixture at room temperature for 2 hours.[4]
-
-
Amide Formation:
-
From Acid Chloride. Dissolve the crude furan-3-carbonyl chloride in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add the desired amine (1.0 eq) and pyridine (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
From CDI-activated acid. To the solution from step 1B, add the desired amine (1.0 eq) and stir the mixture at room temperature for 12 hours, followed by reflux for 2 hours.[4]
-
-
Work-up:
-
Quench the reaction mixture with water.
-
If DCM was used as the solvent, wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Antifungal Activity Assay (Poisoned Food Technique)
This protocol outlines the determination of the half-maximal effective concentration (EC50) of the synthesized compounds against various phytopathogenic fungi.[5]
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Synthesized this compound compounds
-
Dimethyl sulfoxide (DMSO)
-
Actively growing cultures of test fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in DMSO to prepare stock solutions of a known concentration (e.g., 10 mg/mL).
-
Preparation of Poisoned Media:
-
Autoclave the PDA medium and allow it to cool to approximately 50-60 °C.
-
Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/L). Ensure the final concentration of DMSO is consistent across all treatments and the control (typically ≤ 1% v/v).
-
Prepare a control plate containing PDA with the same concentration of DMSO but without the test compound.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, take mycelial plugs (5 mm diameter) from the edge of an actively growing fungal culture.
-
Place one mycelial plug in the center of each prepared PDA plate (both treated and control).
-
-
Incubation: Incubate the plates at a suitable temperature for the test fungus (e.g., 25 ± 2 °C) in the dark.
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit analysis.
-
Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds against the SDH enzyme.
Materials:
-
Mitochondrial fraction isolated from the target fungus
-
SDH assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Succinate solution (substrate)
-
2,6-Dichlorophenolindophenol (DCIP) solution (electron acceptor)
-
Phenazine methosulfate (PMS)
-
Synthesized this compound compounds
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare working solutions of succinate, DCIP, and PMS in the SDH assay buffer.
-
-
Assay Reaction:
-
In the wells of a 96-well microplate, add the following in order:
-
SDH assay buffer
-
Mitochondrial protein extract
-
Varying concentrations of the test compound (or DMSO for the control)
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding a mixture of succinate, DCIP, and PMS.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 600 nm (due to the reduction of DCIP) in kinetic mode for 5-10 minutes at a constant temperature (e.g., 25 °C).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the test compound.
-
Calculate the percentage of SDH inhibition relative to the control (DMSO-treated) reaction.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
Caption: Mechanism of action of this compound fungicides via SDH inhibition.
Caption: Overall experimental workflow for the development of this compound fungicides.
References
Application Notes and Protocols: Furan-3-Carboxamide in the Synthesis of Succinate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, is a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition disrupts cellular respiration, making it a prime target for the development of fungicides. The furan-3-carboxamide scaffold has emerged as a promising pharmacophore in the design of novel and potent succinate dehydrogenase inhibitors (SDHIs). This document provides detailed application notes, experimental protocols, and supporting data for the synthesis and evaluation of this compound-based SDHIs.
Signaling Pathway of SDH Inhibition
The primary mechanism of action for this compound-based SDHIs involves the disruption of the mitochondrial electron transport chain. By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme complex, these inhibitors block the transfer of electrons from succinate to ubiquinone. This inhibition halts the Krebs cycle and cellular respiration, ultimately leading to fungal cell death.
Experimental Workflow for SDHI Development
The development of novel this compound-based SDHIs typically follows a structured workflow, from initial design and synthesis to biological evaluation.
Quantitative Data Summary
The following tables summarize the in vitro antifungal and SDH inhibitory activities of selected this compound derivatives from cited literature.
Table 1: Antifungal Activity of Thiophene/Furan-1,3,4-Oxadiazole Carboxamides against Sclerotinia sclerotiorum
| Compound | EC50 (mg/L)[1] |
| 4b | 0.852 ± 0.045 |
| 4g | 0.231 ± 0.021 |
| 4h | 1.05 ± 0.09 |
| 4i | 0.140 ± 0.034 |
| 5j | 0.987 ± 0.067 |
| Boscalid (Control) | 0.645 ± 0.023 |
Table 2: SDH Inhibitory Activity of Thiophene/Furan-1,3,4-Oxadiazole Carboxamides
| Compound | IC50 (µM)[1] |
| 4g | 1.01 ± 0.21 |
| 4i | 4.53 ± 0.19 |
| Boscalid (Control) | 3.51 ± 0.20 |
Table 3: Antifungal and SDH Inhibitory Activity of Pyrazole-Furan/Thiophene Carboxamides against Botrytis cinerea
| Compound | Antifungal EC50 (µg/mL)[2] | SDH IC50 (µg/mL)[2] |
| 5j | 0.540 | 0.738 |
| 5k | 0.676 | 0.873 |
| 5l | 0.392 | 0.506 |
| Fluxapyroxad (Control) | 0.791 | 1.031 |
Experimental Protocols
Protocol 1: General Synthesis of Furan-3-Carboxamides
This protocol describes a general method for the synthesis of furan-3-carboxamides via the amidation of furan-3-carboxylic acid.
Materials:
-
Furan-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Appropriate aniline or amine derivative
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
Acid Chloride Formation:
-
To a solution of furan-3-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude furan-3-carbonyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude furan-3-carbonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired aniline or amine derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound derivative. The specific gradient will depend on the polarity of the product and should be determined by TLC analysis. For many furan-2-carboxamides, a starting gradient of Hexane:Ethyl Acetate 7:3 is a good starting point.[1]
-
Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol is a general guideline for determining the in vitro inhibitory activity of compounds against SDH, based on commercially available kits and published methods.
Materials:
-
Isolated mitochondria or cell/tissue homogenate containing SDH enzyme
-
SDH Assay Buffer (e.g., potassium phosphate buffer, pH 7.2)
-
Succinate (substrate)
-
DCIP (2,6-dichlorophenolindophenol) or similar electron acceptor
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare tissue or cell homogenates by homogenizing in ice-cold SDH Assay Buffer.
-
Centrifuge the homogenate to remove cell debris and collect the supernatant containing the mitochondria.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
SDH Assay Buffer
-
Sample (mitochondrial preparation)
-
Test compound at various concentrations (typically a serial dilution). Include a DMSO control.
-
DCIP solution
-
-
Pre-incubate the plate at 25 °C for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the succinate substrate to each well.
-
Immediately measure the absorbance at 600 nm (for DCIP) in a kinetic mode, taking readings every 1-3 minutes for a total of 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of DCIP reduction (change in absorbance over time) for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of SDH activity) by fitting the data to a suitable dose-response curve.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound SDHIs is significantly influenced by the nature and position of substituents on both the furan and the amide nitrogen.
-
Amide N-substituent: The group attached to the amide nitrogen plays a crucial role in anchoring the inhibitor to the enzyme's active site. Bulky and hydrophobic groups, such as substituted phenyl or biphenyl rings, are often favored for potent activity.
-
Furan Ring Substituents: Modifications to the furan ring can modulate the electronic properties and steric profile of the molecule, impacting its binding affinity.
-
Bioisosteric Replacements: Replacing the furan ring with other five-membered heterocycles like thiophene or pyrazole has been a successful strategy in developing new SDHIs with improved properties.
These application notes and protocols provide a foundational guide for researchers engaged in the discovery and development of novel this compound-based succinate dehydrogenase inhibitors. For specific applications, further optimization of the described methods may be necessary.
References
- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Furan-3-carboxamide Derivatives in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have garnered significant attention in oncology research due to their potent and often selective anticancer properties. These compounds exert their effects through diverse mechanisms of action, including inhibition of key enzymes involved in cancer progression, disruption of cellular division, and induction of programmed cell death. This document provides an overview of the application of furan-3-carboxamide and its related analogs in the development of novel anticancer agents, summarizing key quantitative data and providing detailed experimental protocols for their evaluation.
Key Furan-Carboxamide Derivatives and Their Anticancer Activities
Several classes of furan-carboxamide derivatives have been investigated for their potential as anticancer agents. Below is a summary of some of the most promising classes, their mechanisms of action, and their activity against various cancer cell lines.
Anthra[2,3-b]furan-3-carboxamides
This class of compounds has shown significant cytotoxic effects against a variety of tumor cells, including those that are drug-resistant. Their mechanism of action is often multi-faceted, involving DNA intercalation, inhibition of topoisomerases I and II, and modulation of protein kinase activity.[1]
Furan-based Tubulin Polymerization Inhibitors
Certain furan-carboxamide derivatives have been identified as potent inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these agents induce cell cycle arrest, typically at the G2/M phase, leading to apoptosis.[2]
Furan-based Kinase Inhibitors
The furan-carboxamide scaffold has been successfully employed in the design of inhibitors for various protein kinases that are crucial for cancer cell survival and proliferation. These include inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4]
Furan-conjugated Tripeptides
Novel furan-conjugated tripeptides have demonstrated high potency and selectivity against specific cancer cell lines, such as human cervical cancer (HeLa) cells.[5][6] Their mechanism appears to involve membrane disruption and induction of apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of various furan-carboxamide derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxic Activity of Anthra[2,3-b]this compound Derivatives [1]
| Compound | Cell Line | IC50 (µM) |
| 3c | K562 | 0.8 |
| K562/4 (Pgp+) | 0.48 | |
| HCT116 (p53+/+) | 1.2 | |
| HCT116 (p53-/-) | 1.5 | |
| 3d | K562 | 0.4 |
| K562/4 (Pgp+) | 0.06 | |
| HCT116 (p53+/+) | 0.9 | |
| HCT116 (p53-/-) | 1.1 |
Table 2: Cytotoxic Activity of Furan-based Tubulin Polymerization Inhibitors [2]
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| 4 | MCF-7 | 4.06 | >5.1 |
| 7 | MCF-7 | 2.96 | >7.0 |
Table 3: VEGFR-2 Inhibitory Activity and Cytotoxicity of Furan- and Furopyrimidine-Based Derivatives [4]
| Compound | VEGFR-2 IC50 (nM) | A549 IC50 (µM) | HT-29 IC50 (µM) |
| 4c | 57.1 | - | - |
| 7b | 42.5 | 6.66 | 8.51 |
| 7c | 52.5 | - | - |
| Sorafenib | 41.1 | 6.60 | 8.78 |
Table 4: Cytotoxic Activity of Furan-conjugated Tripeptides [5][6]
| Compound | Cell Line | IC50 (µg/mL) |
| Conjugate 4 | HeLa | 0.15 ± 0.05 |
| HUVEC | Inactive | |
| MCF-7 | Inactive | |
| MDA-MB-231 | Inactive |
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound derivatives are mediated through various signaling pathways. Below are graphical representations of some of these mechanisms.
Caption: Multi-target mechanism of anthra[2,3-b]furan-3-carboxamides.
Caption: Pathway of furan-carboxamide induced cell cycle arrest.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Furan-3-Carboxamide Analogs: Application Notes and Protocols for Antibacterial Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of furan-3-carboxamide analogs as potential antibacterial agents. The following sections outline the synthesis, in vitro evaluation, and potential mechanisms of action of this promising class of compounds.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Furan-containing compounds have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] this compound derivatives, in particular, are being actively investigated for their potential as novel antibacterial agents.[1] This document serves as a guide for researchers in the synthesis and evaluation of these analogs.
Data Presentation
The antibacterial and cytotoxic activities of novel therapeutic agents are critical parameters in drug development. The following tables summarize the quantitative data for representative this compound analogs and related furan derivatives against various bacterial strains and cell lines.
Table 1: Minimum Inhibitory Concentration (MIC) of Furan Derivatives against Bacterial Strains
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound Analog A | Staphylococcus aureus | 128 | [5] |
| This compound Analog B | Escherichia coli | 64 | [5] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivative | Candida albicans | 64 | [5] |
| Carbamothioyl-furan-2-carboxamide 4f | S. aureus | 230-295 | [2] |
| Carbamothioyl-furan-2-carboxamide 4f | E. coli | 230-295 | [2] |
| Carbamothioyl-furan-2-carboxamide 4a, 4b, 4c | Bacterial Strains | 240-280 | [2] |
| 3-Benzofurancarboxylic acid derivative III, IV, VI | Gram-positive bacteria | 50-200 | [6] |
Table 2: Cytotoxicity (IC50) of Furan Derivatives against Mammalian Cell Lines
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Furan-based compound 4 | MCF-7 (Breast Cancer) | 4.06 | |
| Furan-based compound 7 | MCF-7 (Breast Cancer) | 2.96 | |
| Furan-based compound 4 | MCF-10A (Normal Breast) | >10 | |
| Furan-based compound 7 | MCF-10A (Normal Breast) | >10 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of novel compounds. The following sections provide step-by-step methodologies for the synthesis and evaluation of this compound analogs.
General Synthesis of N-Aryl-Furan-3-Carboxamide Analogs
This protocol describes a general method for the synthesis of N-aryl-furan-3-carboxamide analogs via the amidation of furan-3-carboxylic acid.
Materials:
-
Furan-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)
-
Substituted aniline
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or other suitable base
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Activation of Furan-3-carboxylic Acid:
-
Dissolve furan-3-carboxylic acid in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the furan-3-carbonyl chloride.
-
-
Amidation Reaction:
-
Dissolve the synthesized furan-3-carbonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired substituted aniline and triethylamine in anhydrous DCM.
-
Slowly add the furan-3-carbonyl chloride solution to the aniline solution at 0°C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure N-aryl-furan-3-carboxamide analog.
-
-
Characterization:
-
Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized this compound analogs against various bacterial strains using the broth microdilution method, following CLSI guidelines.
Materials:
-
Synthesized this compound analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve the this compound analogs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Cytotoxicity Assessment: MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of the this compound analogs against mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound analogs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for another 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Visualizations
The following diagrams illustrate the potential antibacterial mechanisms of furan derivatives and a general workflow for their development and evaluation.
Caption: Proposed antibacterial mechanisms of furan derivatives.
Caption: Experimental workflow for antibacterial drug development.
References
- 1. Overview of Antimicrobial Properties of Furan - ProQuest [proquest.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Furan synthesis [organic-chemistry.org]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. mdpi.com [mdpi.com]
Furan-3-Carboxamide Based Probes for Biological Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of furan-3-carboxamide based fluorescent probes in biological imaging. This document details the quantitative properties of representative probes, step-by-step experimental protocols for their synthesis and application, and visual representations of key workflows and mechanisms.
Introduction
This compound derivatives have emerged as a versatile class of fluorophores for biological imaging. Their advantageous photophysical properties, including high quantum yields and amenability to chemical modification, allow for the development of probes tailored to specific biological targets and applications. These probes have shown significant promise in areas such as cancer cell imaging and the detection of biologically important metal ions. This document will focus on two exemplary probes: a highly fluorescent derivative for cancer cell and tumor imaging, and a selective chemosensor for ferric ions (Fe³⁺).
Quantitative Data Summary
The photophysical and sensing properties of selected furan-based probes are summarized in the table below, providing a basis for comparison and selection for specific imaging applications.
| Probe Name/Class | Target/Application | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Other Key Data | Reference |
| DCPEF | Cancer Cell & Tumor Imaging | 350 | 436 | 86 | 0.946 | Minimal cytotoxicity against HT-29 and Vero cells. Selectively accumulates in 4T1 tumors. | [1] |
| Furo[3,2-c]coumarin Derivative | Fe³⁺ Detection | 374 | 511 | 137 | 0.48 | Fluorescence Lifetime (τ): 5.6 ns; Binding Constant (Ka): 5.25 × 10³ M⁻¹; Limit of Detection (LOD): 1.93 µM. | [2] |
Application Note 1: A Furan-Based Probe for High-Resolution Cancer Cell and Tumor Imaging
This section details the application of the highly fluorescent furan-based probe, DCPEF, for the imaging of cancer cells in vitro and tumors in vivo.[1]
Signaling Pathway and Probe Activation
The precise mechanism of selective accumulation of DCPEF in tumor cells is not fully elucidated but is likely related to the unique tumor microenvironment, such as differences in pH, enzyme activity, or membrane potential. The probe is designed to be cell-permeable and exhibits enhanced fluorescence within the cellular environment of cancer cells.
Experimental Protocols
This protocol describes a general method for the synthesis of a this compound fluorescent probe.
Materials:
-
Furan-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Carbonyldiimidazole (CDI)
-
An appropriate amine derivative
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve furan-3-carboxylic acid in the anhydrous solvent. Add SOCl₂ or CDI portion-wise at 0 °C and then stir the reaction mixture at room temperature until the conversion to the acyl chloride or activated intermediate is complete (monitor by TLC).
-
Amide Coupling: In a separate flask, dissolve the desired amine and Et₃N in the anhydrous solvent. Cool this solution to 0 °C.
-
Slowly add the solution of the furan-3-carbonyl chloride to the amine solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure this compound probe.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Materials:
-
HT-29 human colorectal adenocarcinoma cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture HT-29 cells in a suitable culture vessel (e.g., 6-well plate with glass coverslips) until they reach 70-80% confluency.
-
Probe Incubation: Prepare a working solution of the probe in the culture medium at the desired final concentration (e.g., 5-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the probe solution and wash the cells three times with PBS to remove any unbound probe.
-
Imaging: Mount the coverslips on a microscope slide with a drop of PBS or mounting medium. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.
Materials:
-
4T1 tumor-bearing mice
-
This compound probe solution (sterile, in a biocompatible solvent)
-
In vivo imaging system (e.g., IVIS)
-
Anesthetics for mice
Procedure:
-
Animal Preparation: Anesthetize the 4T1 tumor-bearing mouse according to approved animal protocols.
-
Probe Administration: Inject the probe solution intravenously or intraperitoneally at an optimized dose.
-
Imaging: Place the anesthetized mouse in the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection to monitor the biodistribution and tumor accumulation of the probe. Use appropriate excitation and emission filters.
-
Data Analysis: Quantify the fluorescence intensity in the tumor region and compare it to other tissues to determine the tumor-to-background ratio.
Application Note 2: A Furo[3,2-c]coumarin-Based Fluorescent Sensor for Selective Detection of Fe³⁺
This section describes the use of a furo[3,2-c]coumarin derivative as a selective "turn-off" fluorescent sensor for the detection of ferric ions (Fe³⁺).[2]
Sensing Mechanism
The furo[3,2-c]coumarin probe exhibits strong native fluorescence. Upon binding with Fe³⁺, the fluorescence is quenched. This "turn-off" response is highly selective for Fe³⁺ over other metal ions.
Experimental Protocols
This probe can be synthesized in a high-yielding, one-pot reaction.[2]
Materials:
-
4-Hydroxycoumarin
-
Phenylglyoxal monohydrate
-
Cyclohexylamine
-
Catalyst (e.g., Zn(OTf)₂)
-
Solvent (e.g., Ethanol)
Procedure:
-
In a reaction vessel, combine 4-hydroxycoumarin, phenylglyoxal monohydrate, and cyclohexylamine in ethanol.
-
Add the catalyst to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
The product may precipitate out of the solution upon completion. If not, concentrate the solvent and purify the crude product by recrystallization or column chromatography.
-
Characterize the final product by spectroscopic methods.
Materials:
-
Furo[3,2-c]coumarin probe stock solution (e.g., 1 mM in a suitable solvent like DMSO or methanol)
-
Aqueous solutions of various metal ions (e.g., 1 mM)
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Fluorometer
Procedure:
-
Preparation of Probe Solution: Dilute the stock solution of the probe in the buffer to the desired final concentration (e.g., 1-10 µM).
-
Fluorescence Measurement: Record the initial fluorescence emission spectrum of the probe solution using the appropriate excitation wavelength.
-
Titration with Fe³⁺: Add increasing concentrations of the Fe³⁺ solution to the probe solution. After each addition, mix well and record the fluorescence emission spectrum.
-
Selectivity Test: To test for selectivity, add a fixed concentration of other metal ions to separate solutions of the probe and record the fluorescence spectra. Then, add Fe³⁺ to these solutions to observe if there is any interference.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ to determine the detection limit and binding constant.
Conclusion
This compound based probes and their derivatives represent a powerful and versatile tool for biological imaging. The examples provided highlight their potential in high-resolution cellular imaging and selective ion sensing. The detailed protocols and quantitative data presented in these application notes are intended to facilitate the adoption and further development of these promising fluorescent probes in various research and drug development settings.
References
- 1. A Fluorescent Furan-based Probe with Protected Functional Groups for Highly Selective and Non-Toxic Imaging of HT-29 Cancer Cells and 4T1 Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Furan-3-carboxamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the synthesis of Furan-3-carboxamide and improve yields.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield. What are the common causes?
Low yields in this compound synthesis can often be attributed to several factors:
-
Incomplete reaction: The conversion of the starting material to the product may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Side reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound. A common side reaction is the hydrolysis of reactive intermediates if moisture is present in the reaction setup.
-
Product loss during workup and purification: Significant amounts of the product can be lost during extraction, washing, and purification steps like column chromatography or recrystallization.
-
Purity of starting materials: Impurities in the starting materials or reagents can interfere with the reaction, leading to lower yields.
Q2: I am observing multiple spots on my TLC plate during reaction monitoring. What could these be?
Multiple spots on a Thin Layer Chromatography (TLC) plate during the synthesis of this compound can indicate:
-
Starting material: A spot corresponding to the starting material (e.g., 3-trichloroacetylfuran) indicates an incomplete reaction.
-
Product: The spot corresponding to the desired this compound.
-
Byproducts: Additional spots may represent byproducts from side reactions. For instance, if the synthesis involves an acyl chloride intermediate, a byproduct spot could correspond to the hydrolyzed carboxylic acid.
-
Degradation: Smearing or multiple faint spots could indicate the degradation of the furan ring or other components of the reaction mixture, possibly due to harsh conditions.
Q3: How can I minimize the formation of side products in my reaction?
To minimize side reactions:
-
Ensure anhydrous conditions: The furan ring and many intermediates in its functionalization are sensitive. The presence of water can lead to hydrolysis of activated species like acyl chlorides. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control reaction temperature: Many reactions for furan functionalization are exothermic. Maintaining the recommended reaction temperature is critical to prevent degradation and the formation of side products.
-
Optimize reagent stoichiometry: Using the correct molar ratios of reactants is essential. For example, in the amidation step, an appropriate excess of the amine may be required to drive the reaction to completion, but a large excess could complicate purification.
Q4: What are the best practices for purifying this compound?
The choice of purification method depends on the physical properties of the specific this compound derivative and the impurities present.
-
Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts. The choice of solvent system (eluent) is critical and should be determined by preliminary TLC analysis. A common solvent system is a mixture of hexane and ethyl acetate.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method. The choice of solvent is key; the product should be soluble at high temperatures and insoluble at low temperatures.
-
Extraction: During the workup, adjusting the pH of the aqueous phase during extraction is important to ensure the product remains in the organic layer and is not lost.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the reaction of 3-trichloroacetylfuran with amines.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete conversion of 3-trichloroacetylfuran. | - Increase reaction time and/or temperature according to literature procedures.- Ensure efficient stirring to improve contact between reactants.- Check the purity and reactivity of the amine. |
| Hydrolysis of 3-trichloroacetylfuran or intermediate. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product loss during workup. | - Optimize the pH of the aqueous phase during extraction to prevent the product from partitioning into the aqueous layer.- Avoid vigorous shaking during extraction to prevent the formation of stable emulsions. | |
| Product is Off-Color (e.g., brown or dark oil) | Degradation of the furan ring. | - Ensure the reaction temperature does not exceed the recommended range.- Minimize exposure of the reaction mixture to strong acids or bases. |
| Presence of colored impurities from side reactions. | - Treat the crude product solution with activated carbon before the final purification step.- Optimize the purification method (e.g., adjust the solvent gradient in column chromatography). | |
| Incomplete Reaction (Starting material remains) | Insufficient reactivity of the amine. | - For less reactive amines (e.g., anilines), higher temperatures and longer reaction times may be necessary.[1]- Consider using a more reactive derivative of the furan, such as the acyl chloride. |
| Poor solubility of reactants. | - Choose a solvent that dissolves all reactants effectively at the reaction temperature. Toluene is a commonly used solvent for these reactions.[1] |
Data Summary
The following table summarizes the yields obtained for the synthesis of various Furan-3-carboxamides from 3-trichloroacetylfuran and different amines.[1]
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonium hydroxide | Water | 80 | 20 | 72 |
| Methylamine | Water | 80 | 20 | 85 |
| Allylamine | Toluene | 80 | 24 | 91 |
| Morpholine | Toluene | 100 | 16 | 98 |
| Piperidine | Toluene | 100 | 16 | 67 |
| Aniline | Toluene | 180 | 72 | 91 |
| Benzylamine | Toluene | 100 | 24 | 95 |
Experimental Protocols
Key Experiment: Synthesis of Furan-3-carboxamides from 3-Trichloroacetylfuran
This protocol is adapted from a literature procedure for the synthesis of a series of Furan-3-carboxamides.[1]
Materials:
-
3-Trichloroacetylfuran
-
Amine (e.g., ammonium hydroxide, methylamine, allylamine, morpholine, piperidine, aniline, benzylamine)
-
Solvent (e.g., water or toluene)
-
Sealed culture tubes
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
-
In a sealed culture tube, combine 3-trichloroacetylfuran and the appropriate amine in the chosen solvent. For specific reactant quantities and solvent volumes, refer to the original literature.
-
Seal the tube tightly and heat the reaction mixture at the temperature and for the duration specified in the data summary table above. For instance, the reaction with allylamine in toluene is heated at 80°C for 24 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Adjust the pH of the reaction mixture to approximately 5 with a 1 M hydrochloric acid solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product. Solid products can be purified by recrystallization from a mixture of hexane and ethyl acetate. Oily products can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane, ethyl acetate, and dichloromethane).
Visualizations
References
Overcoming common side reactions in Furan-3-carboxamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions during the synthesis of Furan-3-carboxamide and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Symptom | Potential Cause(s) | Recommended Solutions |
| Low to No Product Yield | 1. Furan Ring Instability: The furan ring is sensitive to strongly acidic conditions, which can lead to ring-opening or polymerization.[1][2] 2. Incomplete Amidation: The conversion of the starting carboxylic acid or its derivative to the amide may be incomplete.[3] 3. Hydrolysis of Intermediate: If using an acid chloride intermediate, it may hydrolyze back to the carboxylic acid if exposed to moisture.[3] | 1. Control pH: Maintain a pH above 4 during aqueous workups. Use milder acids like acetic acid or buffered solutions.[4] For reactions requiring acidic catalysts, consider milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2] 2. Optimize Amidation: If starting from a carboxylic acid, ensure complete activation (e.g., conversion to acid chloride with thionyl chloride). Use a slight excess of the aminating agent.[3][5] 3. Anhydrous Conditions: Ensure all glassware, solvents, and reagents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Reaction Mixture Turns Dark/Polymerizes | 1. Acid-Catalyzed Polymerization: Strong acids or harsh Lewis acids (e.g., AlCl₃) can induce polymerization of the furan ring.[2] 2. High Reaction Temperature: Elevated temperatures can accelerate decomposition and polymerization pathways. | 1. Use Milder Catalysts: Opt for milder acidic catalysts.[2] 2. Temperature Control: Perform the reaction at lower temperatures to minimize side reactions.[2] 3. Stabilize the Ring: If possible, introduce a temporary electron-withdrawing group to the furan ring to increase its stability against acid-catalyzed degradation.[2] |
| Formation of Colored Impurities | 1. Air Oxidation: The furan ring or other components in the reaction mixture can be susceptible to air oxidation, leading to colored byproducts.[3] 2. Side Reactions at High Temperatures: Excessive heat during the reaction or workup can cause degradation and the formation of colored impurities.[3] | 1. Inert Atmosphere: Handle the product under an inert atmosphere, especially during purification, drying, and storage.[3] 2. Purification: Treat the crude product solution with activated carbon before recrystallization or chromatography to remove colored impurities.[3] |
| Presence of Unreacted Starting Material (Furan-3-carboxylic acid) | 1. Incomplete Conversion to Acid Chloride: Insufficient chlorinating agent or reaction time can lead to incomplete formation of the acid chloride intermediate.[3] 2. Hydrolysis of Acid Chloride: Premature hydrolysis of the acid chloride during workup can regenerate the starting carboxylic acid.[3] | 1. Optimize Acid Chloride Formation: Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride) and consider adding a catalytic amount of DMF.[3] 2. Low-Temperature Workup: Perform the workup at a lower temperature to minimize hydrolysis.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is the furan ring so susceptible to side reactions under acidic conditions?
A1: The furan ring's aromaticity is derived from a resonance energy that is significantly lower than that of benzene, making it less stable.[2] Under acidic conditions, the oxygen atom in the furan ring can be protonated. This protonation, especially at the carbon adjacent to the oxygen (the α-carbon), makes the ring highly susceptible to nucleophilic attack, which can lead to ring-opening and the formation of 1,4-dicarbonyl compounds.[1][2] This instability is a primary driver for many of the side reactions observed.
Q2: My synthesis involves a Friedel-Crafts acylation on the furan ring, and the yields are consistently low. What can I do?
A2: Standard Friedel-Crafts conditions, such as using aluminum chloride (AlCl₃), are often too harsh for the acid-sensitive furan ring and can lead to significant polymerization and decomposition.[2] To improve your yield, consider using milder catalysts like phosphoric acid or boron trifluoride etherate.[2][6] For highly reactive acylating agents, a catalyst may not even be necessary.[2]
Q3: How do substituents on the furan ring affect its stability during synthesis?
A3: Substituents have a significant impact on the stability and reactivity of the furan ring.[2]
-
Electron-donating groups increase the electron density of the ring, making it more reactive towards electrophiles but also more prone to acid-catalyzed polymerization.
-
Electron-withdrawing groups (such as a carboxyl or amide group) decrease the electron density of the ring. This deactivates the ring towards electrophilic substitution but significantly enhances its stability against acid-induced degradation.[2][7] This is why some reactions are preferably performed on 2-furoic acid rather than on furan itself.[2]
Q4: I am having trouble purifying my this compound. What are some common impurities and how can I remove them?
A4: Common impurities include unreacted starting materials (e.g., furan-3-carboxylic acid), byproducts from ring-opening or polymerization, and residual solvents.[3]
-
Unreacted Carboxylic Acid: This can often be removed by washing the organic solution of your product with a mild aqueous base, such as a saturated solution of sodium bicarbonate.
-
Polymeric Material and Colored Impurities: These are typically non-polar and can sometimes be removed by recrystallization from a suitable solvent system or by treating a solution of the crude product with activated carbon.[3] Column chromatography is also an effective purification method.
Experimental Protocol: Synthesis of this compound from Furan-3-carboxylic Acid
This protocol describes a general two-step procedure for the synthesis of this compound, starting from Furan-3-carboxylic acid. This method involves the formation of an acyl chloride intermediate followed by amidation.
Step 1: Formation of Furan-3-acyl chloride
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add Furan-3-carboxylic acid (1.0 eq).
-
Reaction Setup: Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the flask at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.[3]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux (approximately 75-80 °C) for 1-2 hours. The reaction should be monitored by TLC or by observing the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. This step is critical and must be done thoroughly to avoid impurities in the next step.[3] The resulting crude Furan-3-acyl chloride is typically used immediately in the next step without further purification.
Step 2: Amidation of Furan-3-acyl chloride
-
Preparation of Amine Solution: In a separate flask, prepare a cooled (0 °C) solution of aqueous ammonia (or a solution of the desired amine in an appropriate solvent).
-
Amidation Reaction: Slowly add the crude Furan-3-acyl chloride (dissolved in a suitable anhydrous solvent like THF or diethyl ether) dropwise to the stirred ammonia solution at 0 °C. This reaction is often exothermic and maintaining a low temperature is crucial to prevent side reactions.[3]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup:
-
If the product precipitates, it can be collected by filtration, washed with cold water, and dried.
-
If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
References
Technical Support Center: Purification of Crude Furan-3-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Furan-3-carboxamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound via common laboratory techniques such as recrystallization and column chromatography.
Recrystallization Issues
| Problem | Potential Cause(s) | Solution(s) |
| Low Recovery of Purified Product | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration. | - Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1]- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization during filtration.[3] |
| Product "Oils Out" Instead of Crystallizing | - The solution is supersaturated.- The cooling rate is too rapid.- The presence of impurities is inhibiting crystal formation. | - Add a small amount of additional hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool slowly.[3]- Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[2]- Try scratching the inside of the flask with a glass rod at the solution's surface to induce crystallization.[4]- Add a seed crystal of pure this compound to the cooled solution.[2][4] |
| Purified Product is Discolored (e.g., Yellow or Brown) | - Presence of colored impurities from side reactions during synthesis.- Air oxidation of the furan ring.[1]- Thermal degradation if excessive heat was used. | - Treat the crude product solution with activated carbon before recrystallization to adsorb colored impurities.[1][3]- Handle the compound under an inert atmosphere, especially during drying and storage, to minimize oxidation.[1]- Avoid prolonged heating during the dissolution step. |
| Unable to Induce Crystallization | - The solution is not sufficiently supersaturated.- Nucleation has not been initiated. | - If the solution is too dilute, evaporate some of the solvent to increase the concentration and then allow it to cool again.- Use a glass rod to scratch the inner surface of the flask to create nucleation sites.[4]- Introduce a seed crystal of the pure compound.[2][4]- Slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) to the solution until turbidity persists, then warm slightly to redissolve and cool slowly.[4] |
Column Chromatography Issues
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of this compound from Impurities | - Inappropriate solvent system (mobile phase).- Column was not packed properly.- Column was overloaded with the crude sample. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for Furan-3-carboxamides can be a mixture of hexane and ethyl acetate.[5]- Ensure the column is packed uniformly without any cracks or channels.- As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1. |
| This compound Does Not Elute from the Column | - The mobile phase is not polar enough.- The compound may be strongly adsorbed to the silica gel. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.- If significant tailing is observed, consider adding a small amount of a more polar solvent like methanol to the mobile phase. |
| Product Decomposes on the Silica Gel Column | - Furan rings can be sensitive to the acidic nature of silica gel.[1] | - Deactivate the silica gel by pre-treating it with a dilute solution of a non-polar amine like triethylamine in the eluent.[1][4]- Alternatively, use a less acidic stationary phase such as neutral alumina.[4]- Minimize the time the compound spends on the column by running the chromatography as efficiently as possible.[4] |
| Colored Impurities Co-elute with the Product | - The colored impurity has a similar polarity to this compound in the chosen solvent system. | - Try a different solvent system. For some furan-3-carboxamides, a mixture of hexane, ethyl acetate, and dichloromethane has been used effectively.- Consider a pre-purification step, such as an activated carbon treatment, to remove colored impurities before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as Furan-3-carboxylic acid or its activated form (e.g., acyl chloride), and the amine used in the amidation step. Hydrolysis of the amide bond back to Furan-3-carboxylic acid is also a possibility. Additionally, due to the sensitivity of the furan ring, polymeric or colored byproducts can form, especially if the reaction is carried out under harsh acidic or high-temperature conditions.[1]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: A mixture of hexane and ethyl acetate is a good starting point for the recrystallization of Furan-3-carboxamides.[5] The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol/water or isopropanol have also been suggested for similar compounds.[1] It is recommended to test a few solvent systems on a small scale to find the optimal one for your specific product and impurity profile.
Q3: What is a suitable mobile phase for the column chromatography of this compound?
A3: A common mobile phase for the purification of Furan-3-carboxamides by column chromatography is a gradient of hexane and ethyl acetate.[5] For oily products, a mixture of hexane, ethyl acetate, and dichloromethane (e.g., in a 3:1:0.5 ratio) has been successfully used.[5] The optimal ratio should be determined by TLC analysis prior to running the column.
Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A4: A low or broad melting point range is a common indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point. If you observe a depressed and broad melting range, further purification by recrystallization or chromatography is recommended.
Q5: How can I confirm the purity of my final this compound product?
A5: The purity of the final product can be assessed by several analytical techniques. Thin Layer Chromatography (TLC) can quickly indicate the presence of multiple components. A sharp melting point that matches the literature value is a good indicator of purity. For more definitive analysis, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) should be employed to confirm the structure and identify any residual impurities.[5]
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: On a small scale, test the solubility of your crude this compound in various solvents (e.g., ethyl acetate, ethanol, isopropanol, water, and mixtures like hexane/ethyl acetate) to find a suitable system where the compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
Mobile Phase Selection: Use TLC to determine an appropriate solvent system (mobile phase). A good mobile phase will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the top of the silica bed is flat.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase over time.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of various Furan-3-carboxamides from 3-trichloroacetyl furan, as reported in the literature. This data can serve as a benchmark for expected outcomes.
| Amine | Reaction Conditions | Yield (%) | Melting Point (°C) |
| Ammonium hydroxide | Sealed tube, 80 °C, 20 h | 72 | 169–171 |
| Methylamine (28% water sol.) | Sealed tube, 80 °C, 24 h | 85 | 98–101 |
| Allylamine | Toluene, sealed tube, 80 °C, 24 h | 91 | Oil |
| Piperidine | Toluene, sealed tube, 100 °C, 16 h | 67 | Oil |
| Aniline | Toluene, sealed tube, 180 °C, 72 h | 91 | Oil |
(Data sourced from Tetrahedron Letters 45 (2004) 5689–5691)[5]
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
Caption: Troubleshooting guide for column chromatography of this compound.
References
Technical Support Center: Furan-3-Carboxamide Derivatives Solubility
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility challenges of furan-3-carboxamide derivatives for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor solubility of this compound derivatives?
A1: The low aqueous solubility of many this compound derivatives often stems from their molecular structure. Key contributing factors include high lipophilicity (a tendency to dissolve in fats and oils rather than water), the presence of aromatic rings, and strong intermolecular forces such as hydrogen bonding and crystal lattice energy. These characteristics can make it difficult for water molecules to surround and dissolve the compound.
Q2: Which solvents are generally most effective for dissolving this compound derivatives?
A2: Due to their frequent lipophilic nature, organic solvents are typically more effective for dissolving this compound derivatives. Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol. For biological assays, initial dissolution in a minimal amount of an organic solvent, followed by dilution in an aqueous buffer, is a standard practice.
Q3: How does pH influence the solubility of these compounds?
A3: The pH of the aqueous medium can significantly impact the solubility of this compound derivatives, particularly if the molecule contains ionizable groups (acidic or basic functions). For a compound with a basic nitrogen atom, for example, lowering the pH will lead to its protonation, forming a more soluble salt. Conversely, for a compound with an acidic proton, increasing the pH will deprotonate it, also enhancing solubility.
Q4: Can I use surfactants or cyclodextrins to improve solubility?
A4: Yes, both surfactants and cyclodextrins are effective strategies for enhancing the solubility of poorly soluble compounds. Surfactants form micelles that can encapsulate the hydrophobic drug molecules, while cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with the this compound derivative, thereby increasing its aqueous solubility.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Compound precipitates out of solution after dilution in aqueous buffer.
This is a common problem when diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous medium for biological assays.
Corrective Actions:
-
Optimize Dilution Technique: Always add the concentrated organic stock solution to the aqueous buffer, not the other way around.[1] Add the stock solution dropwise while vigorously vortexing or stirring the aqueous buffer.[1][2] This rapid dispersion prevents localized high concentrations that can lead to the compound "crashing out" of solution.[2]
-
Control Final Solvent Concentration: For most cell-based assays, the final concentration of the organic solvent (e.g., DMSO) should be kept low, typically below 0.5%, to minimize both toxicity and precipitation issues.[1]
-
Temperature Considerations: Use an aqueous buffer at room temperature or slightly warmed. Cold buffers can decrease the solubility of hydrophobic compounds.[2]
-
Use Solubility Enhancers: Incorporating excipients can significantly improve solubility. Consider adding cyclodextrins (e.g., HP-β-cyclodextrin) or a biocompatible surfactant (e.g., Polysorbate 80) to the aqueous buffer before adding the compound stock.[1]
Issue 2: Low or inconsistent results in biological assays.
Poor solubility can lead to an underestimation of a compound's potency, as the actual concentration of the dissolved, active compound is lower than the nominal concentration.
Troubleshooting Steps:
-
Verify Solubility at Final Concentration: Before conducting the full assay, perform a simple visual solubility test. Prepare the compound in the final assay medium at the highest concentration to be tested. Let it sit for a period equivalent to the assay duration and visually inspect for any precipitation or cloudiness.
-
Filter the Working Solution: After preparation, filter the final working solution through a 0.22 µm syringe filter to remove any micro-precipitates.[2] This ensures you are working with a truly solubilized compound.
-
Consider a Different Formulation Strategy: If solubility issues persist, a different approach may be needed. This could involve using co-solvents, creating a salt form of the compound if it has an ionizable group, or preparing a solid dispersion.
Quantitative Data on Solubility
The solubility of this compound derivatives can vary widely based on the specific substitutions on the core structure. The following table provides example solubility data for related furan carboxylic acids in various solvents.
| Compound | Solvent | Temperature (°C) | Solubility (wt %) |
| 2,5-Furandicarboxylic Acid | Water | 20 | ~0.12 |
| 2,5-Furandicarboxylic Acid | DMSO | 20 | ~30.7 |
| 2,5-Furandicarboxylic Acid | 20/80 w/w H₂O/DMSO | 20 | ~23.1 |
| 2,5-Furandicarboxylic Acid | 20/80 w/w H₂O/THF | 20 | ~7.2 |
| 3-Furoic Acid | Water | 25 | Moderately Soluble |
| 3-Furoic Acid | Ethanol | 25 | Highly Soluble |
Data for 2,5-Furandicarboxylic Acid is from a study at 293 K (20°C).[3] 3-Furoic acid solubility is described qualitatively.[4]
Experimental Protocols
Protocol 1: Preparation of a Working Solution Using a Co-solvent System
This protocol is suitable for preparing a working solution for in vitro biological assays.
-
Prepare Stock Solution: Accurately weigh the required amount of the this compound derivative and dissolve it in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).[2] Ensure complete dissolution by vortexing.
-
Prepare Co-solvent Buffer: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4) containing a co-solvent. A common choice is polyethylene glycol 400 (PEG-400) at 10% (v/v).
-
Equilibrate Temperature: Allow both the stock solution and the co-solvent buffer to equilibrate to the desired experimental temperature (e.g., room temperature or 37°C).
-
Dilution: Vigorously vortex the co-solvent buffer. While vortexing, add the stock solution dropwise to achieve the final desired concentration.
-
Final Mix and Inspection: Continue to vortex for an additional 30-60 seconds to ensure the solution is homogeneous. Visually inspect the solution for any signs of precipitation.
-
(Optional) Filtration: For critical applications, filter the final solution through a 0.22 µm syringe filter to remove any undissolved microparticles.[2]
Protocol 2: Solubility Enhancement using HP-β-Cyclodextrin
This protocol uses hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex and enhance aqueous solubility.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration will need to be optimized but can range from 2% to 45% (w/v). Gently warm and stir the solution to ensure the cyclodextrin is fully dissolved.
-
Prepare Compound Stock: Prepare a concentrated stock of the this compound derivative in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Complexation: While stirring the cyclodextrin solution, slowly add the compound stock solution.
-
Equilibration: Seal the container and allow the mixture to equilibrate. This is often done by shaking or sonicating at a controlled temperature for several hours (e.g., 2-24 hours) to ensure maximum complex formation.
-
Clarification: After equilibration, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated compound.
-
Quantification: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant can be determined using a suitable analytical method like HPLC-UV.
Signaling Pathway Visualization
This compound derivatives are being investigated for their role as inhibitors in various signaling pathways. For example, some may act as inhibitors of protein kinases. The diagram below illustrates a generic kinase signaling pathway that could be targeted by such a compound.
References
Technical Support Center: Optimization of Furan-3-carboxamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Furan-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary laboratory-scale synthetic routes for this compound include:
-
Amidation of Furan-3-carboxylic Acid: This is a straightforward approach that involves the activation of furan-3-carboxylic acid to an acyl chloride or an active ester, followed by reaction with an amine.
-
From 4-Trichloroacetyl-2,3-dihydrofuran: This method involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran to form 3-trichloroacetyl furan, which then undergoes nucleophilic displacement of the trichloromethyl group with an amine to yield the desired this compound.[1][2]
-
Tandem Nucleopalladation and Isocyanate Insertion: This modern approach allows for the synthesis of substituted furan-3-carboxamides from 3-alkyne-1,2-diols and isocyanates.
Q2: I am observing a significantly low yield. What are the general areas I should investigate?
A2: Low yields in this compound synthesis can often be attributed to several factors:
-
Incomplete reaction: The reaction may not have proceeded to completion.
-
Side reactions: The formation of undesired byproducts can consume starting materials and complicate the purification process.
-
Product loss during workup and purification: Significant amounts of the product may be lost during extraction, washing, and recrystallization steps.
-
Purity of starting materials: Impurities in the initial reagents can interfere with the reaction.
-
Degradation of the furan ring: The furan ring is sensitive to strongly acidic conditions and can lead to polymerization or ring-opening, especially in the presence of water.
Q3: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?
A3: The formation of dark, tarry substances is a common issue in furan chemistry and is typically due to the polymerization of the furan product or starting materials. Furans, especially those with electron-donating groups, are susceptible to polymerization under acidic conditions. To mitigate this, consider the following strategies:
-
Use milder reaction conditions: Opt for milder acid catalysts or Lewis acids if the reaction requires acidic conditions.
-
Lower the reaction temperature: Running the reaction at a lower temperature can help reduce the rate of polymerization.
-
Ensure anhydrous conditions: Use dry solvents and reagents, as the presence of water can promote side reactions, including ring-opening that can lead to polymerizable intermediates.
-
Minimize reaction time: Monitor the reaction progress closely and work it up as soon as the starting material has been consumed to prevent prolonged exposure of the product to harsh conditions.
Q4: How can I effectively purify my this compound from the crude reaction mixture?
A4: Purification of furan derivatives can be challenging due to their potential for instability. Common and effective purification techniques include:
-
Column Chromatography: This is a standard method for purifying furan-3-carboxamides. Using a neutral or deactivated silica gel, or adding a small amount of a neutralizer like triethylamine to the eluent, can help prevent the degradation of sensitive furan compounds on the acidic silica gel.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Distillation: For volatile furan derivatives, vacuum distillation can be a viable purification technique. However, care must be taken as excessive heat can lead to decomposition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete conversion of furan-3-carboxylic acid to the acyl chloride. | - Ensure a slight excess (1.2-1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride).- Increase the reaction time or temperature for the acid chloride formation step.- Use a catalytic amount of DMF to accelerate the reaction. |
| Hydrolysis of the acyl chloride before or during amidation. | - Ensure all glassware and solvents are thoroughly dried.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete amidation reaction. | - Use a sufficient excess of the amine.- Ensure efficient stirring to promote contact between reactants.- For gaseous amines like ammonia, ensure effective bubbling through the reaction mixture. | |
| Product loss during workup. | - Optimize the extraction solvent and the number of extractions.- Be cautious during washing steps to avoid partitioning of the product into the aqueous layer. | |
| Impurity Formation | Presence of unreacted furan-3-carboxylic acid. | - Ensure complete conversion to the acyl chloride before amidation.- Use a slight excess of the amine to drive the reaction to completion. |
| Formation of polymeric byproducts. | - Avoid strong acids and high temperatures.- Use purified, fresh starting materials.- Keep reaction times to a minimum. | |
| Over-acylation (for diamines). | - Use a large excess of the diamine.- Add the acyl chloride slowly to the solution of the diamine at a low temperature. | |
| Reaction Stalls | Deactivated catalyst (if applicable). | - Use a fresh batch of the catalyst. |
| Poor solubility of reagents. | - Choose a solvent in which all reactants are reasonably soluble.- Gentle heating may improve solubility, but monitor for potential side reactions. | |
| Exothermic Reaction (during amidation) | The reaction between an acyl chloride and an amine is often highly exothermic. | - Add the acyl chloride solution slowly to the amine solution.- Maintain a low reaction temperature (e.g., 0-10 °C) using an ice bath.- Ensure efficient stirring to dissipate heat.- Dilute the reaction mixture with a suitable solvent. |
Experimental Protocols
Synthesis of this compound from Furan-3-carboxylic Acid
This two-step procedure involves the formation of the acyl chloride followed by amidation.
Step 1: Synthesis of Furan-3-carbonyl chloride
-
To a solution of furan-3-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude furan-3-carbonyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude furan-3-carbonyl chloride in a dry, inert solvent like DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the desired amine (2.0-3.0 eq) in the same solvent. For ammonia, a solution of ammonia in a suitable solvent or bubbling ammonia gas through the reaction mixture can be used.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Amidation of Furan-3-carbonyl Chloride
| Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ammonium hydroxide | Sealed tube | 80 | 20 | 72 | [3] |
| Methylamine (aq. sol.) | Sealed tube | 80 | 20 | 85 | [3] |
| Allylamine | Toluene | 80 | 24 | 91 | [3] |
| Aniline | Toluene | 180 | 72 | 91 | [3] |
| Piperidine | Toluene | 100 | 16 | 67 | [3] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in synthesis.
References
Stability studies of Furan-3-carboxamide under different conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Furan-3-carboxamide under various experimental conditions. Researchers, scientists, and drug development professionals can use this information to troubleshoot issues and design robust stability studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is turning a pale yellow color after a few days at room temperature. What is the likely cause?
A1: The yellowing of your solution is likely due to minor degradation of the furan ring, which can be susceptible to oxidation and light-catalyzed reactions. Furan rings can undergo oxidative opening or polymerization, leading to colored impurities. To mitigate this, we recommend storing solutions of this compound protected from light and under an inert atmosphere (e.g., nitrogen or argon) if possible. For long-term storage, refrigeration or freezing is advised.
Q2: I observe a new peak in my HPLC analysis after exposing my this compound sample to acidic conditions. What could this new peak be?
A2: Under acidic conditions, the carboxamide functional group is susceptible to hydrolysis. The most probable degradation product is Furan-3-carboxylic acid. The furan ring itself can also be sensitive to strong acids, potentially leading to ring-opening or polymerization, though amide hydrolysis is typically the more facile pathway under moderately acidic conditions. We recommend confirming the identity of the new peak by techniques such as LC-MS.
Q3: After performing a forced degradation study under basic conditions (e.g., 0.1 M NaOH), I see almost complete degradation of my compound. Is this expected?
A3: Yes, this is an expected outcome. The amide bond in this compound is readily hydrolyzed under basic conditions to form the sodium salt of Furan-3-carboxylic acid and ammonia. This reaction is generally much faster than acid-catalyzed hydrolysis. If you are trying to achieve partial degradation (e.g., 5-20%), you should use milder conditions, such as a lower concentration of base, lower temperature, or shorter exposure time.[1]
Q4: I am not seeing any degradation of this compound after thermal stress at 60°C for 48 hours. Should I use more extreme conditions?
A4: this compound is expected to be relatively stable to dry heat.[2] If no degradation is observed, it indicates good thermal stability in the solid state. According to general stress testing guidelines, you can increase the temperature in 10°C increments (e.g., 70°C, then 80°C) or extend the duration.[1] However, ensure the temperature does not exceed the compound's melting point. The goal is to achieve sufficient degradation to validate the stability-indicating nature of your analytical method, typically in the 5-20% range.[3]
Q5: What are the expected degradation products under oxidative stress with hydrogen peroxide?
A5: The furan ring is susceptible to oxidation. Treatment with hydrogen peroxide can lead to the formation of various oxidized species, including ring-opened products like 1,4-dicarbonyl compounds.[4] The exact products will depend on the reaction conditions. It is also possible for furan rings to undergo reactions leading to hydroxylated or epoxidized intermediates.
Quantitative Data Summary
The following tables summarize typical results from forced degradation studies on this compound. These are representative data to guide experimental design.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Product |
| 0.1 M HCl | 24 | 60 | ~15% | Furan-3-carboxylic acid |
| 0.1 M NaOH | 2 | 40 | ~25% | Furan-3-carboxylic acid |
| 5% H₂O₂ | 8 | 25 (RT) | ~10% | Oxidized/Ring-opened products |
| Thermal (Solid) | 48 | 80 | ~5% | Not specified |
| Photostability* | 24 | 25 (RT) | ~8% | Photodegradation products |
* Exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Experimental Protocols
Protocol for Forced Hydrolytic Degradation
-
Acid Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol, Acetonitrile) at 1 mg/mL.
-
In a vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Heat the vial in a water bath or oven at 60°C for 24 hours.
-
After cooling, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.2 M NaOH instead of HCl.
-
Heat at a lower temperature, for example, 40°C for 2 hours, due to higher reactivity.
-
Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.
-
Protocol for Forced Oxidative Degradation
-
Prepare a stock solution of this compound at 1 mg/mL.
-
In a vial, mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂) to achieve a final H₂O₂ concentration of 5%.
-
Keep the sample at room temperature for 8 hours, protected from light.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
References
Preventing degradation of the furan ring during synthesis
Welcome to the Technical Support Center for the synthesis and handling of furan-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stability of the furan ring during synthetic manipulations.
Frequently Asked Questions (FAQs)
Q1: Why is the furan ring prone to degradation during certain synthetic reactions?
A1: The furan ring's susceptibility to degradation stems from its modest aromaticity. While it is an aromatic heterocycle, its resonance energy is significantly lower than that of benzene, making it more reactive and less stable under various conditions. It is particularly sensitive to strong acids, oxidizing agents, and high temperatures, which can lead to ring-opening, polymerization, and other side reactions.[1]
Q2: What are the most common degradation pathways for the furan ring?
A2: The primary degradation pathways include:
-
Acid-Catalyzed Ring Opening: Under acidic conditions, the furan ring can be protonated, leading to a loss of aromaticity and subsequent nucleophilic attack by solvents (like water), resulting in the formation of 1,4-dicarbonyl compounds.[2][3]
-
Polymerization: Acidic conditions, especially with strong Lewis acids, can initiate polymerization of the furan ring, leading to the formation of dark, insoluble materials often referred to as "humins."[4]
-
Oxidative Cleavage: Strong oxidizing agents can cause the oxidative cleavage of the furan ring, yielding various products, including dicarbonyls and carboxylic acids.[5]
-
Reduction with Ring Opening: While catalytic hydrogenation can reduce furan to tetrahydrofuran, harsh reduction conditions can sometimes lead to ring cleavage.[6]
Q3: How do substituents on the furan ring affect its stability?
A3: Substituents have a profound impact on the stability of the furan ring.
-
Electron-withdrawing groups (e.g., carbonyl, nitro, cyano) decrease the electron density of the ring, making it less susceptible to electrophilic attack and acid-catalyzed degradation.[6]
-
Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density, making the ring more reactive towards electrophiles but also more prone to polymerization and degradation under acidic conditions.[6]
Q4: Can the choice of solvent influence the stability of the furan ring?
A4: Yes, the solvent plays a crucial role. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), have been shown to have a stabilizing effect on furan derivatives.[7] Protic solvents like water and alcohols can participate in degradation pathways, especially in the presence of acids.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of furan-containing compounds.
Problem 1: My reaction mixture is turning dark brown or black, and I'm getting a low yield of my desired furan-containing product.
-
Possible Cause: Acid-catalyzed polymerization is a likely culprit, especially if you are using strong acids (e.g., H₂SO₄, AlCl₃) or high temperatures.[1]
-
Troubleshooting Steps:
-
Use Milder Acids: Replace strong Brønsted or Lewis acids with milder alternatives. For example, in Friedel-Crafts reactions, consider using zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) instead of aluminum chloride.[6] Solid acid catalysts like Amberlyst-15 can also be a good option.
-
Lower the Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Control Stoichiometry: An excess of the furan reactant can sometimes promote polymerization. Try adjusting the stoichiometry of your reactants.
-
Solvent Choice: Switch to a polar aprotic solvent like DMF or acetonitrile, which can help stabilize the furan ring.[7]
-
Prompt Workup: Neutralize the acid catalyst as soon as the reaction is complete to prevent further degradation during workup and purification.[1]
-
Problem 2: My furan ring is opening during an oxidative step.
-
Possible Cause: The oxidizing agent you are using is too harsh and is cleaving the furan ring instead of reacting with another functional group.
-
Troubleshooting Steps:
-
Use a Milder Oxidant: Select a milder or more selective oxidizing agent. The choice will depend on the specific transformation you are trying to achieve.
-
Protect the Furan Ring: If the furan ring itself is not the intended site of oxidation, consider protecting it. However, direct protection of the furan ring is not common. A more practical approach is to use a furan derivative with electron-withdrawing groups to decrease its sensitivity to oxidation.
-
Control Reaction Conditions: Carefully control the temperature and reaction time. Lower temperatures and shorter reaction times can often improve selectivity.
-
Problem 3: I am trying to reduce a functional group on my furan-containing molecule, but the furan ring is also being reduced or opened.
-
Possible Cause: The reduction conditions are not selective enough for the target functional group and are affecting the furan ring.
-
Troubleshooting Steps:
-
Choose a Chemoselective Reducing Agent: Employ a reducing agent known for its chemoselectivity. For example, to reduce a carbonyl group without affecting the furan ring, you might use sodium borohydride under controlled conditions.
-
Catalytic Hydrogenation Conditions: For catalytic hydrogenation, the choice of catalyst and conditions is critical. Some catalysts are more prone to over-reduction or ring opening. Screening different catalysts (e.g., Pd/C, PtO₂, Raney Ni) and optimizing pressure and temperature may be necessary.
-
Protecting Groups: If a sensitive functional group elsewhere in the molecule needs to be reduced under harsh conditions, consider a synthetic route where the furan ring is formed after the reduction step.
-
Data Presentation
The following tables summarize quantitative data on the stability and reactivity of the furan ring under various conditions.
Table 1: Effect of Catalyst on the Yield of Friedel-Crafts Acylation of Furan
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ | Acetic Anhydride | CS₂ | 0 | Low (significant polymerization) | [8] |
| SnCl₄ | Acetic Anhydride | Benzene | 25 | 70-90 | [9] |
| ZnCl₂ | Acetic Anhydride | Acetic Acid | 90-100 | 65-75 | [6] |
| BF₃·OEt₂ | Acetic Anhydride | Dichloromethane | 0-25 | 75-85 | [6] |
| Yb(OTf)₃ | Acetic Anhydride | [BPy][BF₄] | 25 | 92 | [10] |
Table 2: Influence of Reaction Conditions on Furan Oxidation Yield
| Furan Derivative | Oxidant | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Furfural | H₂O₂ | TS-1 | Acetic Acid | 80 | Maleic Acid | 59 | [11][12] |
| Furfural | H₂O₂ | TS-1 | Cyclohexane | 80 | Maleic Acid | 43 | [11][12] |
| Furan | H₂O₂ | TS-1 | Acetic Acid | 80 | Maleic Acid | 58 | [12] |
| Furfuryl Alcohol | H₂O₂ | TS-1 | Acetic Acid | 80 | Maleic Acid | 49 | [12] |
| 2-Substituted Furan | O₂ | Mn(OAc)₃/CoCl₂ | Acetic Acid | 25 | 4-Hydroxy-2-cyclohexen-1-one | 44 | [13] |
| 2-Substituted Furan | O₂ | Mn(OAc)₃/CoCl₂ | Acetic Acid | 25 (with UV) | 4-Hydroxy-2-cyclohexen-1-one | 57 | [13] |
Table 3: Selectivity in the Reduction of 5-Hydroxymethylfurfural (HMF)
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Product | Selectivity (%) | Reference |
| Aggd | H₂O | Aqueous | Ambient | Ambient | 2,5-Bis(hydroxymethyl)furan | 99 | [14] |
| Agsp | H₂O | Aqueous | Ambient | Ambient | 2,5-Bis(hydroxymethyl)furan | 84 | [14] |
| Cu-foil | H₂O | Aqueous | Ambient | Ambient | 2,5-Bis(hydroxymethyl)furan | 39 | [14] |
| Ni-Fe/CNT | H₂ | Dioxane | 110 | 40 bar | 2,5-Bis(hydroxymethyl)furan | 76 | [15] |
Experimental Protocols
Protocol 1: Acetal Protection of Furfural
This protocol describes the protection of the aldehyde group in furfural as a diethyl acetal, which can enhance the stability of the molecule towards certain reagents.[3]
Materials:
-
Furfural
-
Ethanol (anhydrous)
-
H-USY (6) zeolite catalyst
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
To a round-bottom flask charged with furfural (1.0 eq) and a magnetic stir bar, add anhydrous ethanol (10 eq).
-
Add the H-USY (6) zeolite catalyst (e.g., 10 wt% relative to furfural).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.
-
Upon completion, filter off the catalyst and wash it with diethyl ether.
-
Combine the filtrate and washings. Remove the solvent and excess ethanol under reduced pressure.
-
The crude furfural diethyl acetal can be purified by vacuum distillation if necessary.
Protocol 2: Silyl Ether Protection of a Hydroxymethylfuran
This protocol details the protection of a primary alcohol on a furan ring using tert-butyldimethylsilyl chloride (TBDMSCl).[16]
Materials:
-
Hydroxymethylfuran derivative
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the hydroxymethylfuran derivative (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of TBDMSCl (1.2 eq) in anhydrous DMF dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection of a TBDMS-Protected Hydroxymethylfuran
This protocol describes the removal of a TBDMS protecting group to regenerate the hydroxyl functionality.[17]
Materials:
-
TBDMS-protected hydroxymethylfuran
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected hydroxymethylfuran (1.0 eq) in anhydrous THF in a flask under an inert atmosphere.
-
Add the TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture until the deprotection is complete (monitor by TLC).
-
Quench the reaction with water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate key concepts and workflows related to furan ring stability.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.tue.nl [pure.tue.nl]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protection and Deprotection [cem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. frontiersin.org [frontiersin.org]
- 16. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 17. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Scalable synthesis of Furan-3-carboxamide for industrial applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Furan-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial applications of this compound?
This compound and its precursor, Furan-3-carboxylic acid (also known as 3-Furoic acid), are important intermediates in the pharmaceutical and agrochemical industries. They serve as building blocks in the synthesis of new drug candidates and pesticides, contributing to the development of therapeutic agents and crop protection solutions.[1]
Q2: What is a common scalable synthesis route for this compound?
A prevalent and scalable two-step method involves the conversion of Furan-3-carboxylic acid to its corresponding acid chloride, 3-furoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent step is the amidation of the crude 3-furoyl chloride with an ammonia solution to yield this compound.[2]
Q3: Why is the amidation step highly exothermic, and how can this be managed during scale-up?
The reaction between an acid chloride and ammonia is highly exothermic due to the rapid, nucleophilic attack of ammonia on the very reactive acyl chloride. During large-scale synthesis, this heat release can cause a sharp temperature increase, leading to side reactions, product degradation, and safety risks. To manage the exotherm, the following strategies are recommended:
-
Slow Addition: Gradually add the acid chloride solution to the ammonia solution.
-
Effective Cooling: Maintain a low reaction temperature (e.g., 0-10 °C) using an ice bath or a chiller.
-
Efficient Stirring: Ensure vigorous agitation to dissipate heat throughout the reaction mixture.
-
Dilution: Using a suitable solvent can help control the reaction rate and absorb the generated heat.[2]
Q4: What are the most common impurities encountered in this compound synthesis?
Common impurities can include:
-
Unreacted Furan-3-carboxylic acid: This can result from incomplete conversion to the acid chloride or hydrolysis of the acid chloride.
-
Polymerization byproducts: Furan rings are sensitive to acidic conditions and can polymerize, forming tar-like substances.
-
Residual solvents: Solvents used in the reaction or purification steps may remain in the final product.[2][3]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete conversion of Furan-3-carboxylic acid to 3-furoyl chloride. | - Ensure a slight excess (e.g., 1.2-1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride) is used.- Increase the reaction time or temperature for the acid chloride formation step.- Use a catalytic amount of dimethylformamide (DMF) to accelerate the reaction.[2] |
| Hydrolysis of 3-furoyl chloride before or during amidation. | - Ensure all glassware and solvents are thoroughly dried.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Loss of product during work-up and purification. | - Optimize the recrystallization solvent system to maximize recovery.- Ensure the pH of the aqueous phase during extraction is optimized to prevent the product from dissolving.[2] |
| Incomplete amidation of 3-furoyl chloride. | - Ensure a sufficient excess of ammonia is used in the amidation step.- Improve mixing to ensure good contact between the reactants.[2] |
Problem 2: Product is Off-Color (e.g., Yellow or Brown)
| Potential Cause | Suggested Solution |
| Presence of colored impurities from side reactions. | - Treat the crude product solution with activated carbon before recrystallization.- Ensure the reaction temperature during amidation did not exceed the recommended range.[2] |
| Air oxidation of the furan ring. | - Handle the product under an inert atmosphere, especially during drying and storage.[2] |
Problem 3: Formation of an Insoluble, Tar-Like Substance
| Potential Cause | Suggested Solution |
| Polymerization of the furan ring under acidic conditions. | - Maintain strict temperature control during both the acid chloride formation and amidation steps.- Avoid prolonged exposure to strong acidic conditions.- Use milder reaction conditions, such as a milder acid catalyst or lower temperatures.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Furan-3-carboxylic Acid
Step 1: Formation of 3-Furoyl Chloride
-
In a round-bottom flask equipped with a condenser and a stirring apparatus, suspend Furan-3-carboxylic acid in an anhydrous solvent (e.g., toluene or dichloromethane).
-
Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature. A catalytic amount of DMF can be added.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-furoyl chloride can be used directly in the next step.
Step 2: Amidation of 3-Furoyl Chloride
-
Cool a solution of aqueous ammonia in a reaction vessel to 0-10 °C.
-
Dissolve the crude 3-furoyl chloride in an anhydrous solvent (e.g., toluene).
-
Slowly add the 3-furoyl chloride solution to the cooled ammonia solution while maintaining the temperature between 0-10 °C and ensuring efficient stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Isolate the crude this compound by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Protocol 2: Synthesis of this compound from 3-Trichloroacetylfuran
This method involves the nucleophilic displacement of the trichloromethyl group with ammonia.
-
In a sealed tube, dissolve 3-trichloroacetylfuran in a suitable solvent (e.g., toluene).
-
Add aqueous ammonium hydroxide to the solution.
-
Heat the sealed tube to 80 °C for 20 hours.[4]
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Quantitative Data
Table 1: Reaction Conditions for the Synthesis of this compound and Derivatives [4]
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 3-Trichloroacetylfuran | Ammonium hydroxide | - | 80 | 20 | This compound | 72 |
| 3-Trichloroacetylfuran | Methylamine (28% aq.) | - | 80 | 20 | N-Methylthis compound | 98 |
| 3-Trichloroacetylfuran | Allylamine | Toluene | 80 | 24 | N-Allylthis compound | 91 |
| 3-Trichloroacetylfuran | Piperidine | Toluene | 100 | 16 | (Furan-3-yl)(piperidino)methanone | 67 |
Visualizations
Caption: Troubleshooting workflow for low yield of this compound.
Caption: General workflow for the scalable synthesis of this compound.
References
Technical Support Center: Enhancing the Purity of Furan-3-carboxamide Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of Furan-3-carboxamide. Below you will find troubleshooting guides and frequently asked questions to help you enhance the purity of your products.
Troubleshooting Guide
Issue 1: Low Purity of this compound After Initial Synthesis
Symptom: Crude product analysis by HPLC, GC-MS, or NMR shows significant impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of starting materials. - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Presence of Unreacted Starting Materials | - Furan-3-carboxylic acid: If the starting material is the corresponding acid, an aqueous basic wash (e.g., saturated sodium bicarbonate solution) during work-up can help remove it. Ensure the pH of the aqueous phase is optimized to avoid dissolving the desired amide product.[1] - Acyl chloride instability: If an acyl chloride intermediate is used, ensure it is used immediately after preparation as it can be sensitive to moisture. |
| Formation of Side Products | - Side reactions with reagents: Certain reagents, like n-Butyllithium if used in a preceding step, can lead to side products. Re-evaluate the reaction conditions (e.g., temperature, addition rate) to minimize these.[2] - Purification: Employ column chromatography to separate the desired product from closely related impurities.[3][4] |
| Product Degradation | - Temperature control: Avoid excessive heating during reaction and work-up, as furan rings can be sensitive. - Inert atmosphere: Handle the product under an inert atmosphere (e.g., nitrogen or argon), especially during drying and storage, to prevent air oxidation.[1] |
Issue 2: Product is Off-Color (e.g., Yellow or Brown)
Symptom: The isolated this compound product is not a white or off-white solid as expected.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Colored Impurities | - Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable solvent and treat the solution with a small amount of activated carbon to adsorb colored impurities.[1] Filter the solution while hot to remove the carbon before allowing it to cool for crystallization. - Chromatography: Flash column chromatography can effectively separate colored impurities from the desired product. |
| Air Oxidation | - Handle the compound under an inert atmosphere, particularly during prolonged heating or storage.[1] |
| Reaction Temperature Too High | - Ensure the reaction temperature, especially during amidation, does not exceed the recommended range to prevent the formation of degradation products.[1] |
Issue 3: Difficulty with Purification by Recrystallization
Symptom: The product fails to crystallize from solution, oils out, or the resulting crystals are of low purity.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent Choice | - An ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature or below.[1][5][6] - Conduct small-scale solvent screening with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find the optimal system.[1] |
| Insufficient Supersaturation | - The solution may not be concentrated enough. Slowly evaporate some of the solvent or cool the solution to a lower temperature to induce crystallization.[5] |
| Inhibition of Nucleation | - Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface to create nucleation sites.[5] - Seeding: Add a small seed crystal of pure this compound to the cooled solution to initiate crystallization.[5] |
| Compound Oiling Out | - This occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated to a high degree. - Solution: Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying this compound?
A1: Recrystallization and flash column chromatography are the most common and effective methods.[1]
-
Recrystallization is excellent for removing small amounts of impurities from a solid product. The choice of solvent is critical; a mixture like ethanol/water or isopropanol can be effective.[1]
-
Flash column chromatography is highly effective for separating the product from byproducts and unreacted starting materials, especially when dealing with complex mixtures.[3][4][7]
Q2: How do I choose the right solvent system for flash column chromatography?
A2: The ideal solvent system should provide good separation of your this compound from its impurities on a TLC plate, with a target Rf value for the product between 0.15 and 0.40.[8]
-
Starting Point: For a polar compound like this compound, begin with solvent systems like 100% ethyl acetate or a mixture of methanol in dichloromethane (e.g., 5% MeOH/DCM).[9] A standard system for moderately polar compounds is ethyl acetate/hexane.[9]
-
TLC Analysis: Use TLC to test various solvent mixtures. If the product spot remains at the baseline, increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate or methanol). If the spot runs to the top of the plate, decrease the polarity (e.g., increase the percentage of hexane).[8]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: The following techniques are essential for determining the purity and confirming the structure of your final product:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of your compound and detecting trace impurities.[10][11][12] A reversed-phase C8 or C18 column with a mobile phase such as water/acetonitrile or water/methanol is a common starting point for furan derivatives.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of this compound and identifying any structural impurities.[13][14][15] The chemical shifts of the furan ring protons are sensitive to the substituents.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and byproducts.
Q4: My this compound product appears to be an oil and won't solidify. What should I do?
A4: If your product is an oil, it could be due to residual solvent or the presence of impurities that are depressing the melting point.
-
Remove Residual Solvent: Ensure all solvent has been removed under high vacuum, possibly with gentle heating.
-
Trituration: Try adding a non-polar solvent in which your product is insoluble (e.g., hexanes or petroleum ether) and scratching the flask. This can sometimes induce crystallization.
-
Purification: The oily nature is likely due to impurities. Purify the oil using flash column chromatography. After chromatography and solvent removal, the purified product should solidify.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., ethyl acetate/hexane mixtures).
-
Identify a solvent system that gives an Rf value for the product between 0.15 and 0.40 and separates it from impurities.[8]
-
-
Column Packing:
-
Choose an appropriately sized column for the amount of crude product.
-
Pack the column with silica gel using either a "wet" or "dry" packing method. Ensure the silica gel bed is well-settled and free of cracks or air bubbles.[7]
-
-
Sample Loading:
-
Dry Loading (recommended for solids): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8]
-
Liquid Loading: Dissolve the crude product in a minimal amount of the chromatography eluent and load it directly onto the column. This is best for non-polar compounds.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply pressure (e.g., with compressed air or a pump) to begin elution.
-
Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of different solvents to each tube and observe the solubility at room temperature and upon heating.
-
A good solvent will dissolve the product when hot but not when cold.[6]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[6]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon.
-
Reheat the solution briefly and then perform a hot filtration to remove the carbon.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Furan Ring Protons
| Compound | H-2 | H-4 | H-5 | Solvent |
| Furan[14][16] | 7.46 | 6.42 | 7.46 | CDCl₃ |
| 3-Methylfuran[14] | 7.21 | 6.22 | 7.33 | CDCl₃ |
| Furan-3-carboxylic acid[17] | 7.93 | 6.67 | 7.52 | D₂O |
| This compound (Predicted) | ~8.0-8.2 | ~6.7-6.9 | ~7.5-7.7 | CDCl₃/DMSO-d₆ |
Note: Predicted shifts for this compound are estimates based on related structures. Actual values should be determined experimentally.
Table 2: Common Solvent Systems for Flash Chromatography of Polar Compounds [9]
| Solvent System | Polarity | Notes |
| Ethyl Acetate/Hexane | Adjustable | A standard and versatile system. |
| Methanol/Dichloromethane | High | Effective for very polar compounds. |
| 10% Ammonia in Methanol/Dichloromethane | High (Basic) | Useful for basic compounds like amines. |
| 100% Ethyl Acetate | High | A good starting point for polar compounds. |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. orgsyn.org [orgsyn.org]
- 8. sorbtech.com [sorbtech.com]
- 9. Chromatography [chem.rochester.edu]
- 10. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.usbio.net [cdn.usbio.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. spectrabase.com [spectrabase.com]
- 14. benchchem.com [benchchem.com]
- 15. spectrabase.com [spectrabase.com]
- 16. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]
- 17. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]
Furan-3-Carboxamide Reactions: A Technical Support Center for By-Product Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating by-product formation in Furan-3-carboxamide reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare Furan-3-carboxamides?
A1: Furan-3-carboxamides are typically synthesized by coupling Furan-3-carboxylic acid with a primary or secondary amine. Common methods include:
-
Acid Chloride Formation Followed by Amidation: The carboxylic acid is first converted to a more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting Furan-3-carbonyl chloride is then reacted with the desired amine.[1][2]
-
Direct Amide Coupling: A coupling reagent, such as a carbodiimide (e.g., DCC, EDC) or a phosphonium salt (e.g., BOP, PyBOP), is used to facilitate the direct formation of the amide bond between the carboxylic acid and the amine.[3]
Q2: My reaction mixture is turning dark and forming a tar-like substance. What is causing this?
A2: The formation of dark, tarry substances is a frequent issue in furan chemistry and is most often due to the polymerization of the furan ring.[4][5] Furans are sensitive to acidic conditions, which can catalyze polymerization.[4][6] This can be exacerbated by:
-
Strongly acidic coupling reagents or additives.
-
Acidic workup conditions. [6]
-
High reaction temperatures. [4]
-
Prolonged reaction times. [5]
Q3: I am observing a significant amount of a white precipitate in my reaction when using a carbodiimide coupling reagent. What is it?
A3: When using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), the corresponding urea by-product (dicyclohexylurea or diisopropylurea) is formed.[7] Dicyclohexylurea is notoriously insoluble in many common organic solvents and precipitates out of the reaction mixture.[7] While this can be advantageous for purification by simple filtration, it can also sometimes co-precipitate with the desired product.
Q4: What is an N-acylurea by-product and how is it formed?
A4: An N-acylurea is a common by-product in carbodiimide-mediated coupling reactions. It is formed from the rearrangement of the highly reactive O-acylisourea intermediate, which is the initial product of the reaction between the carboxylic acid and the carbodiimide.[8][9] This rearrangement competes with the desired reaction of the O-acylisourea with the amine. The formation of N-acylurea is a dead-end for the desired amide product and can complicate purification.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound synthesis and provides actionable steps to resolve them.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete reaction: Insufficient coupling reagent or reaction time. | 1. Increase the equivalents of the coupling reagent. Monitor the reaction progress by TLC or LC-MS to ensure the consumption of starting materials. |
| 2. Formation of N-acylurea by-product: The O-acylisourea intermediate is rearranging faster than it is reacting with the amine.[8] | 2. Add a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or OxymaPure to the reaction. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine.[9][10] | |
| 3. Polymerization of the furan ring: Acidic conditions or high temperatures are degrading the starting material or product.[4][5] | 3. Use milder coupling reagents and additives. Control the reaction temperature carefully, often starting at 0°C and allowing it to slowly warm to room temperature. If an acidic workup is necessary, perform it quickly and at a low temperature. | |
| Colored Impurities in the Final Product | 1. Polymerization: As mentioned above, this is a common cause of discoloration.[5] | 1. Optimize reaction conditions to minimize polymerization (see above). Consider treating the crude product with activated carbon to remove colored impurities. |
| 2. Oxidation: The furan ring can be susceptible to air oxidation, especially at elevated temperatures. | 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Unreacted Furan-3-carboxylic Acid | 1. Inefficient activation: The carboxylic acid is not being effectively activated by the coupling reagent. | 1. Ensure your coupling reagent is fresh and of high quality. Increase the equivalents of the coupling reagent. |
| 2. Hydrolysis of the activated species: Presence of water in the reaction mixture can hydrolyze the active intermediate back to the carboxylic acid. | 2. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. | |
| Presence of N-acylurea By-product | 1. Slow reaction with the amine: The amine may be sterically hindered or have low nucleophilicity. | 1. Increase the reaction temperature slightly after the initial activation step. Use a more potent coupling reagent or additive. |
| 2. Inappropriate solvent: The solvent may not be optimal for the reaction, leading to a slower coupling rate. | 2. Screen different polar aprotic solvents like DMF, NMP, or acetonitrile. |
Quantitative By-Product Analysis
While specific quantitative data for by-product formation in this compound reactions is not extensively reported in the literature, the following table provides a general overview of expected by-products and their typical ranges based on analogous amide coupling reactions. The actual yields will be highly dependent on the specific substrates, reagents, and reaction conditions.
| By-product | Formation Pathway | Typical Yield Range (%) | Analytical Method for Quantification |
| N-acylurea | Rearrangement of O-acylisourea intermediate from carbodiimide coupling.[8] | 5 - 30% | HPLC-UV, LC-MS |
| Polymeric material | Acid-catalyzed polymerization of the furan ring.[4][5] | Highly variable (trace to >50%) | Gravimetric analysis of insoluble material, Size Exclusion Chromatography (SEC) |
| Unreacted Furan-3-carboxylic acid | Incomplete reaction or hydrolysis of activated intermediate. | 0 - 20% | HPLC-UV, LC-MS |
| Coupling reagent-derived urea | Stoichiometric by-product of carbodiimide coupling.[7] | ~100% (based on coupling reagent) | Gravimetric analysis (for insoluble ureas), HPLC-UV, LC-MS |
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-Furan-3-carboxamide using EDC/HOBt Coupling
Materials:
-
Furan-3-carboxylic acid
-
Benzylamine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of Furan-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add EDC·HCl (1.2 eq) at 0°C under a nitrogen atmosphere.
-
Stir the mixture at 0°C for 30 minutes.
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HPLC-MS Method for the Analysis of By-products
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled with a Mass Spectrometer (MS) and a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
Sample Preparation:
-
Accurately weigh a small amount of the crude reaction mixture.
-
Dissolve it in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantification:
-
Create calibration curves for the this compound product and any available standards for potential by-products (e.g., Furan-3-carboxylic acid, N-acylurea if synthesized separately).
-
For unknown by-products, relative quantification can be performed based on the peak area relative to the main product, assuming a similar response factor.
Visualizations
Caption: Experimental workflow for the synthesis and by-product analysis of this compound.
Caption: Signaling pathways illustrating the main reaction and common side reactions in this compound synthesis.
Caption: A logical troubleshooting flowchart for addressing low yield and impurity issues in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. baua.de [baua.de]
- 4. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides [ouci.dntb.gov.ua]
- 7. Beyond 2,5-furandicarboxylic acid: status quo , environmental assessment, and blind spots of furanic monomers for bio-based polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00784K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Furan-3-carboxamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on catalyst selection for the efficient synthesis of Furan-3-carboxamides. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Furan-3-carboxamides, categorized by the type of catalytic system.
General Issues
Q1: My reaction is resulting in a low yield of the desired Furan-3-carboxamide. What are the common causes?
A1: Low yields can stem from several factors, including:
-
Incomplete conversion: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Suboptimal catalyst choice: The selected catalyst may not be ideal for your specific substrates.
-
Poor quality of reagents or solvents: Ensure all materials are pure and anhydrous, as water can lead to unwanted side reactions.[1]
-
Side reactions: Polymerization of the furan ring or formation of other byproducts can consume starting materials.[1][2]
-
Product degradation: Furan rings can be sensitive to harsh acidic or basic conditions, leading to decomposition during the reaction or workup.[1][2]
Q2: I am observing the formation of a dark, tar-like substance in my reaction mixture. How can I prevent this?
A2: Tar formation is a common issue in furan synthesis, often due to the polymerization of the furan ring under acidic conditions.[1][2] To mitigate this:
-
Use milder reaction conditions: Opt for a milder acid catalyst or a Lewis acid instead of strong Brønsted acids.[1]
-
Control the temperature: Avoid excessive heat, as it can accelerate polymerization. Run the reaction at the lowest effective temperature.[1]
-
Minimize reaction time: Monitor the reaction closely and work it up as soon as the starting materials are consumed.
-
Ensure anhydrous conditions: Water can promote ring-opening and subsequent polymerization.[1]
Q3: What are the best practices for purifying Furan-3-carboxamides?
A3: Purification can be challenging due to the potential for product degradation. Consider the following:
-
Column Chromatography: Use neutral or deactivated silica gel to avoid acid-catalyzed decomposition on the column. Adding a small amount of a neutralizer like triethylamine to the eluent can also be beneficial.
-
Recrystallization: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Distillation: For volatile derivatives, vacuum distillation can be effective, but care must be taken to avoid thermal decomposition.[1]
Indium(III) Triflate (In(OTf)₃) Catalyzed Synthesis
Q1: My In(OTf)₃-catalyzed reaction between a 1,4-naphthoquinone and a β-ketoamide is slow or incomplete. What should I do?
A1: Several factors could be at play:
-
Catalyst activity: Ensure the In(OTf)₃ is of high purity and has been stored under anhydrous conditions.
-
Solvent choice: Acetonitrile is generally the preferred solvent for this reaction, leading to higher yields compared to toluene, dichloromethane, THF, or nitromethane.[3]
-
Substrate reactivity: Electron-withdrawing groups on the 1,4-naphthoquinone generally lead to higher yields.[3]
-
Stirring: Ensure efficient mixing of the heterogeneous reaction mixture.
Q2: Are there alternative Lewis acids I can use if In(OTf)₃ is not effective?
A2: While In(OTf)₃ has shown superior catalytic activity in many cases, other Lewis acids like FeCl₃, Y(OTf)₃, Cu(OTf)₂, PdCl₂, and RuCl₃ have also been reported to catalyze this transformation, albeit with potentially lower yields.[3]
Palladium-Catalyzed Synthesis
Q1: I am attempting a palladium-catalyzed oxidative carbonylation to synthesize a furan-3-carboxylate precursor, but the yield is low. What are the critical parameters?
A1: For the PdI₂/KI-catalyzed oxidative carbonylation of 3-yne-1,2-diols, consider the following:[4][5]
-
CO and Air Pressure: The reaction is typically carried out under pressure (e.g., 40 atm of a 4:1 CO/air mixture). Ensure your experimental setup maintains the correct pressure.[4][5]
-
Temperature: A reaction temperature of around 100°C is generally optimal.[4][5]
-
Catalyst System: The combination of PdI₂ and KI is crucial for the catalytic cycle.
-
Alcoholic Media: The reaction is performed in an alcoholic solvent which also acts as a nucleophile.
Q2: What is the role of the ligand in palladium-catalyzed C-H arylation of furans?
A2: The choice of ligand is critical for the efficiency and selectivity of the reaction. Polydentate phosphine ligands, such as cis,cis,cis-1,2,3,4-tetrakis((diphenylphosphino)methyl)cyclopentane (Tedicyp), have been shown to be highly effective, allowing for very low catalyst loadings. The ligand influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle.
Amidation of Furan-3-carboxylic Acid
Q1: I am having trouble with the direct amidation of furan-3-carboxylic acid with an amine. What catalysts can I use?
A1: Direct amidation can be challenging. Common methods involve activating the carboxylic acid first.
-
Two-step process: A reliable method is to first convert the furan-3-carboxylic acid to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine.
-
Coupling agents: Reagents like 1,1'-Carbonyldiimidazole (CDI) can be used to activate the carboxylic acid in situ before adding the amine.
Q2: The amidation of the acyl chloride is highly exothermic. How can I control the reaction?
A2: To manage the exotherm:
-
Slow addition: Add the acyl chloride solution slowly to a cooled solution of the amine.
-
Low temperature: Maintain the reaction temperature between 0-10°C using an ice bath.
-
Efficient stirring: Ensure good heat dissipation through vigorous stirring.
-
Dilution: Using an appropriate solvent can help control the reaction rate.
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis and Precursors
| Catalytic System | Starting Materials | Product Type | Catalyst Loading | Temperature (°C) | Time | Yield (%) | Reference |
| In(OTf)₃ | 1,4-Naphthoquinones, β-Ketoamides | Naphtho[1,2-b]furan-3-carboxamides | 5 mol% | Room Temp | 1 h | up to 95% | [3] |
| PdI₂/KI | 3-Yne-1,2-diols, CO, Air, Alcohol | Furan-3-carboxylic esters | Not specified | 100 | Not specified | 56-93% | [4][5] |
| Base-promoted | 3-Trichloroacetylfuran, Amines | Furan-3-carboxamides | N/A | 80-180 | 16-72 h | 68-98% | [6] |
| Ag₂CO₃/Base | Propargyl alcohol, 3-Oxo amides | Furan-3-carboxamides | Not specified | Not specified | Not specified | High | [4] |
Experimental Protocols
Protocol 1: In(OTf)₃-Catalyzed Synthesis of Naphtho[1,2-b]furan-3-carboxamides[3]
-
Reaction Setup: To a solution of a 1,4-naphthoquinone derivative (0.5 mmol) and a β-ketoamide (0.5 mmol) in acetonitrile (5.0 mL), add Indium(III) triflate (In(OTf)₃, 5 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1 hour. Monitor the consumption of the starting materials by TLC.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired naphtho[1,2-b]this compound.
Protocol 2: Palladium-Catalyzed Oxidative Carbonylation for Furan-3-carboxylate Synthesis[4][5]
-
Reaction Setup: In a high-pressure autoclave, charge a 3-yne-1,2-diol derivative, Palladium(II) iodide (PdI₂), and Potassium iodide (KI) in an alcoholic solvent (e.g., methanol, ethanol).
-
Reaction Conditions: Pressurize the autoclave with a 4:1 mixture of carbon monoxide (CO) and air to 40 atm. Heat the reaction mixture to 100°C and maintain with stirring.
-
Workup and Purification: After cooling and depressurizing the autoclave, filter the reaction mixture. Concentrate the filtrate and purify the residue by column chromatography to yield the furan-3-carboxylic ester.
Protocol 3: Synthesis of this compound from 3-Trichloroacetylfuran[6]
-
Reaction Setup: In a sealed tube, combine 3-trichloroacetylfuran with the desired amine. For liquid amines, they can be used directly. For gaseous or solid amines, a suitable solvent like toluene may be used.
-
Reaction Conditions: Heat the sealed tube to the required temperature (typically 80-180°C) for the specified time (16-72 hours), as optimized for the specific amine.
-
Workup and Purification: After cooling, if a solvent was used, remove it under reduced pressure. Adjust the pH of the reaction mixture to approximately 5 with a 1 M hydrochloric acid solution. Extract the product with ethyl acetate. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Silver(i)/base-promoted propargyl alcohol-controlled regio- or stereoselective synthesis of furan-3-carboxamides and (Z)-enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective synthesis of novel and diverse naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides by cascade formal [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Furan-3-carboxamide and Thiophene-3-carboxamide in Biological Assays
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical determinant of a compound's biological activity. Furan and thiophene, both five-membered aromatic heterocycles, are frequently employed as bioisosteres, sharing structural similarities but possessing distinct electronic and physicochemical properties. This guide provides a comparative analysis of furan-3-carboxamide and thiophene-3-carboxamide, focusing on their performance in key biological assays relevant to drug discovery. The information presented herein is intended for researchers, scientists, and drug development professionals to inform the rational design of novel therapeutic agents.
While direct comparative data on the unsubstituted parent compounds, this compound and thiophene-3-carboxamide, is limited in publicly available literature, this guide synthesizes findings from studies on closely related derivatives to provide a representative comparison of their potential biological activities. The data presented should be interpreted as indicative of the general trends observed for each scaffold.
At a Glance: Furan vs. Thiophene Scaffolds
| Feature | Furan | Thiophene |
| Heteroatom | Oxygen | Sulfur |
| Electronegativity of Heteroatom | Higher | Lower |
| Aromaticity | Lower | Higher |
| Polarity | More Polar | Less Polar |
| Hydrogen Bonding Capability | Oxygen can act as a hydrogen bond acceptor. | Sulfur is a weaker hydrogen bond acceptor. |
| Metabolic Stability | Generally considered less stable and can be metabolized to reactive intermediates. | Generally considered more metabolically stable. |
| Common Biological Activities | Anticancer, Antimicrobial, Anti-inflammatory.[1][2][3] | Anticancer, Antimicrobial, Anti-inflammatory.[4][5][6] |
Quantitative Comparison of Biological Activities
The following tables summarize the biological activities of representative this compound and thiophene-3-carboxamide derivatives in various assays. It is important to note that the specific substitutions on the core ring structure significantly influence the observed activity.
Anticancer Activity
The cytotoxic effects of furan and thiophene carboxamide derivatives are often evaluated against a panel of cancer cell lines using the MTT assay, which measures cell viability.
Table 1: Comparative Anticancer Activity (IC50, µM) of Representative Furan and Thiophene Carboxamide Derivatives
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based | N-(p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 (Liver) | >20 µg/mL (low µM range) | [7] |
| Furan-containing chalcone derivative | A549 (Lung) | Potent activity reported | [8] | |
| Thiophene-based | 5-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide | Hep3B (Liver) | 5.46 | [9] |
| 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Antibacterial/Antifungal | - | [10] | |
| Thiophene-containing chalcone derivative | A549 (Lung) | Highly potent activity reported | [11] |
Summary of Anticancer Activity: The presented data suggests that both furan and thiophene carboxamide scaffolds can be utilized to develop potent anticancer agents. In some studies, thiophene analogs have demonstrated superior potency against certain cancer cell lines.[8][11] However, the choice between a furan and thiophene core is highly dependent on the specific molecular context and the targeted cancer cell type.[8]
Antimicrobial Activity
The antimicrobial potential of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Furan and Thiophene Carboxamide Derivatives
| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Furan-based | This compound derivatives | Various bacteria and fungi | Significant activity reported | [12] |
| Thiophene-based | Thiophene-3-carboxamide derivatives | Various bacteria and fungi | Significant activity reported | [10][13] |
| Comparative Study | Thiophene/Furan-1,3,4-oxadiazole carboxamides | Sclerotinia sclerotiorum | Thiophene analog (4i): 0.140 | [14] |
Summary of Antimicrobial Activity: Both furan and thiophene carboxamides have been shown to exhibit significant antimicrobial properties.[12][13] In a direct comparative study of thiophene/furan-1,3,4-oxadiazole carboxamides, a thiophene-containing derivative displayed the most potent antifungal activity against Sclerotinia sclerotiorum.[14]
Anti-inflammatory Activity
The anti-inflammatory activity can be indirectly assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages using the Griess assay.
Table 3: Comparative Anti-inflammatory Activity (NO Inhibition) of Representative Furan and Thiophene Carboxamide Derivatives
| Compound Type | Derivative | Cell Line | Activity | Reference |
| Furan-based | Furan natural derivatives | Macrophages | Exhibit anti-inflammatory effects by modifying signaling pathways like MAPK. | [3] |
| Thiophene-based | Symmetric thiophene derivatives | In vivo model | Reduced inflammation by 48.94%. | [15] |
Summary of Anti-inflammatory Activity: Both furan and thiophene derivatives have demonstrated anti-inflammatory potential.[3][15] Thiophene-based compounds have been reported to effectively reduce inflammation in in vivo models.[15] Furan derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and Thiophene-3-carboxamide analogs) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16] A reference wavelength of >650 nm can be used to subtract background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.
Broth Microdilution Assay for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[20]
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the this compound and Thiophene-3-carboxamide analogs in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[18]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18] Dilute this suspension in the broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[21]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Griess Assay for Nitric Oxide Synthase Inhibition
This colorimetric assay measures nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[22]
Principle: The Griess reaction is a two-step diazotization process. In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. In the second step, this salt couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified by measuring its absorbance at 540 nm.[23]
Protocol:
-
Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and incubate until they reach the desired confluency. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce nitric oxide production and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent 1 (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.[22]
-
Add 50 µL of Griess Reagent 2 (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.[22]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control.
Signaling Pathways and Experimental Workflow
The biological effects of this compound and Thiophene-3-carboxamide derivatives are often mediated through their interaction with specific cellular signaling pathways.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[24][25]
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]
- 7. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 19. rr-asia.woah.org [rr-asia.woah.org]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
Furan-3-Carboxamide Analogs: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of furan-3-carboxamide analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors. The information is presented through structured data tables, detailed experimental protocols, and a visual representation of the targeted signaling pathway.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] This guide specifically delves into the SAR of these analogs as potent inhibitors of protein kinases, particularly focusing on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer.[3][4]
Comparative Analysis of this compound Analogs as Akt Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of pyrazol-furan carboxamide analogs against Akt1 kinase and their anti-proliferative effects on human cancer cell lines. The data highlights key structural modifications and their impact on potency.
| Compound ID | R | Akt1 IC50 (nM)[1] | HCT116 IC50 (μM)[1] | OVCAR-8 IC50 (μM)[1] |
| 25a | H | 18.2 | 1.5 | 2.3 |
| 25b | 4-F | 10.5 | 0.8 | 1.1 |
| 25c | 4-Cl | 9.8 | 0.7 | 0.9 |
| 25d | 4-CH3 | 12.3 | 1.1 | 1.5 |
| 25e | 4-OCH3 | 8.5 | 0.5 | 0.6 |
Key Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Phenyl Ring: The presence of substituents on the 4-position of the terminal phenyl ring generally enhances the inhibitory activity against Akt1.
-
Electron-Donating Groups: An electron-donating group, such as methoxy (OCH3) at the 4-position (compound 25e ), resulted in the most potent Akt1 inhibition (IC50 = 8.5 nM) and the highest anti-proliferative activity against both HCT116 and OVCAR-8 cancer cell lines.[1]
-
Halogen Substitution: The introduction of halogen atoms, such as fluorine (F) and chlorine (Cl), at the 4-position (compounds 25b and 25c ) also led to a significant improvement in potency compared to the unsubstituted analog (25a ).[1]
Experimental Protocols
This section details the methodologies used to evaluate the biological activity of the this compound analogs.
In Vitro Kinase Inhibition Assay (Adapted from typical kinase assay protocols)[5][6][7]
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human Akt1 kinase
-
Peptide substrate (e.g., GSK3α/β peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Test compounds (this compound analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white plates
Procedure:
-
Add 2.5 µL of the test compound at various concentrations (typically in a 3-fold serial dilution) to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 2.5 µL of a solution containing the Akt1 enzyme and the peptide substrate in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTT Assay)[8]
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HCT116, OVCAR-8)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (this compound analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
PI3K/Akt Signaling Pathway and Inhibition
The following diagram illustrates the PI3K/Akt signaling pathway and highlights the point of inhibition by the this compound analogs. The activation of this pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt phosphorylates a range of downstream targets, including GSK3β and mTOR, to promote cell survival and proliferation.[3][5]
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound analogs on Akt.
References
- 1. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phytochemicals and PI3K Inhibitors in Cancer—An Insight [frontiersin.org]
- 5. Multi-level suppression of receptor-PI3K-mTORC1 by fatty acid synthase inhibitors is crucial for their efficacy against ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Furan-3-carboxamide Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Furan-3-carboxamide fungicides, focusing on the validation of their mechanism of action as Succinate Dehydrogenase Inhibitors (SDHIs). We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with alternative fungicide classes.
Mechanism of Action: Targeting Fungal Respiration
This compound fungicides, a subgroup of carboxamides, function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain of fungi.[1][2][3] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to the cessation of fungal growth and development. The SDH enzyme is a well-established target for fungicides, and several classes of carboxamides have been developed to bind to the ubiquinone-binding (Qp) site of the SDH complex.
The following diagram illustrates the signaling pathway and the point of inhibition by this compound fungicides.
Caption: Mechanism of action of this compound fungicides.
Comparative Performance Data
The efficacy of fungicides is commonly evaluated by determining the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50). EC50 represents the concentration of a fungicide that causes a 50% reduction in fungal growth, while IC50 is the concentration that leads to 50% inhibition of a specific enzyme, in this case, SDH. Lower values indicate higher potency.
The following tables summarize the in vitro activity of a representative this compound fungicide and compare it with other SDHI fungicides and fungicides with different modes of action. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and the specific fungal species or strains tested across different studies.
Table 1: In Vitro Activity (EC50) of a Furan-Carboxamide Fungicide and Comparators Against Sclerotinia sclerotiorum
| Fungicide Class | Compound | EC50 (mg/L) | Reference |
| Furan-Carboxamide (SDHI) | Compound 4i | 0.140 ± 0.034 | [4] |
| Pyrazole-Carboxamide (SDHI) | Boscalid | 0.645 ± 0.023 | [4] |
Table 2: In Vitro SDH Enzyme Inhibition (IC50) of a Furan-Carboxamide Fungicide and a Comparator
| Fungicide Class | Compound | IC50 (µM) | Reference |
| Furan-Carboxamide (SDHI) | Compound 4g | 1.01 ± 0.21 | [4] |
| Furan-Carboxamide (SDHI) | Compound 4i | 4.53 ± 0.19 | [4] |
| Pyrazole-Carboxamide (SDHI) | Boscalid | 3.51 ± 2.02 | [4] |
Table 3: Comparative In Vitro Activity (EC50) of Various Fungicide Classes Against Different Phytopathogenic Fungi
| Fungicide Class | Compound | Pathogen | EC50 (mg/L) |
| Furan-Carboxamide (SDHI) | Benodanil | Rhizoctonia solani | 6.38 |
| Furan-Carboxamide (SDHI) | Hybrid Compound 18 | Rhizoctonia solani | 6.06 |
| Pyrazole-Carboxamide (SDHI) | Penthiopyrad | Colletotrichum gloeosporioides | 0.45 - 3.17 |
| Benzamide (SDHI) | Benzovindiflupyr | Colletotrichum gloeosporioides | 0.08 - 1.11 |
| Strobilurin (QoI Inhibitor) | Azoxystrobin | Alternaria alternata | >100 (resistant) |
| Triazole (DMI) | Difenoconazole | Alternaria alternata | 0.06 - 0.14 |
Experimental Protocols
To validate the mechanism of action and evaluate the efficacy of this compound fungicides, two key in vitro experiments are typically performed: the Mycelial Growth Inhibition Assay and the Succinate Dehydrogenase (SDH) Inhibition Assay.
Mycelial Growth Inhibition Assay
This assay determines the direct inhibitory effect of the fungicide on the growth of the target fungus.
Caption: Experimental workflow for the Mycelial Growth Inhibition Assay.
Detailed Methodology:
-
Preparation of Fungicide Plates:
-
Prepare stock solutions of the this compound fungicide and comparator compounds in dimethyl sulfoxide (DMSO).
-
Add appropriate volumes of the stock solutions to molten potato dextrose agar (PDA) to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). A control plate with DMSO only should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the edge of an actively growing culture of the target fungus on PDA, cut mycelial plugs (e.g., 5 mm in diameter) using a sterile cork borer.
-
Place one mycelial plug in the center of each fungicide-amended and control PDA plate.
-
-
Incubation:
-
Incubate the plates at a suitable temperature for the specific fungus (e.g., 25°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a significant portion of the plate's diameter.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.
-
-
Determine the EC50 value by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.
-
Succinate Dehydrogenase (SDH) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the fungicide on the activity of the SDH enzyme.
Caption: Experimental workflow for the SDH Inhibition Assay.
Detailed Methodology:
-
Mitochondria Isolation:
-
Grow the target fungus in a liquid medium (e.g., potato dextrose broth) and harvest the mycelia.
-
Disrupt the fungal cells by grinding with liquid nitrogen or using enzymatic digestion to release the organelles.
-
Isolate the mitochondria through differential centrifugation. The final mitochondrial pellet is resuspended in a suitable buffer.
-
-
Enzymatic Assay:
-
In a 96-well microplate, add the mitochondrial suspension to each well.
-
Add the this compound fungicide and comparator compounds at a range of concentrations to the wells and incubate for a short period (e.g., 10 minutes) to allow for binding to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, succinate, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).
-
The activity of SDH is monitored by measuring the decrease in absorbance of the electron acceptor over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each fungicide concentration.
-
Determine the percentage of inhibition of SDH activity relative to a control without any fungicide.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a suitable dose-response curve.
-
Conclusion
The experimental data strongly support the mechanism of action of this compound fungicides as potent inhibitors of the fungal succinate dehydrogenase enzyme. The provided in vitro assays, mycelial growth inhibition and SDH inhibition, are robust methods for validating this mechanism and for comparing the efficacy of these compounds against other fungicides. The comparative data indicate that Furan-3-carboxamides can exhibit high potency, in some cases superior to existing SDHI fungicides, against specific fungal pathogens. This class of fungicides represents a valuable tool in the management of fungal diseases, and a thorough understanding of their mechanism of action is crucial for their effective and sustainable use.
References
Comparative Bioactivity Analysis of Furan-3-carboxamide Derivatives as Protein Kinase CK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide and the Clinical Candidate CX-4945 (Silmitasertib).
This guide provides a comparative overview of the in vitro and in vivo bioactivity of a representative this compound derivative, N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]this compound, and a well-established clinical trial candidate, CX-4945 (Silmitasertib). Both compounds target Protein Kinase CK2 (formerly Casein Kinase 2), a serine/threonine kinase implicated in various cancers due to its role in cell growth, proliferation, and suppression of apoptosis.[1][2] The data presented herein is compiled from discrete studies to offer a comparative perspective for researchers in oncology and drug discovery.
Quantitative Bioactivity Data
The following table summarizes the in vitro inhibitory activity of the selected this compound derivative and CX-4945 against Protein Kinase CK2.
| Compound | Target | Assay Type | IC50 Value | Reference |
| N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]this compound | Protein Kinase CK2 | In vitro kinase assay | 2.33 µM | [1] |
| CX-4945 (Silmitasertib) | Protein Kinase CK2 | In vitro kinase assay | 0.19 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific experimental conditions.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Protein Kinase CK2.
Materials:
-
Recombinant human Protein Kinase CK2
-
Peptide substrate (e.g., RRRADDSDDDDD)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate.
-
Add the diluted test compounds or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., with known CK2 overexpression)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line for implantation
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length × Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of the test compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Protein Kinase CK2 signaling pathway, which is a key regulator of cell proliferation and survival, and a general workflow for the in vitro and in vivo validation of a this compound derivative.
References
Comparative Efficacy of Furan-3-carboxamide Derivatives in Oncology
A Guide for Researchers, Scientists, and Drug Development Professionals
The furan-3-carboxamide scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. Derivatives of this core structure have demonstrated significant cytotoxic activity against a range of cancer cell lines, often targeting key signaling pathways involved in tumor growth and proliferation. This guide provides a comparative analysis of the efficacy of various this compound derivatives, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in navigating the landscape of these compounds and to inform future drug development efforts.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of selected this compound derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Cytotoxicity of Anthra[2,3-b]this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3c | K562 (Leukemia) | 0.4 ± 0.1 | [1] |
| K562/4 (Doxorubicin-resistant Leukemia) | 0.4 ± 0.06 | [1] | |
| HCT116 (Colon Carcinoma) | 1.6 ± 0.4 | [1] | |
| HCT116 p53-/- (Colon Carcinoma) | 1.2 ± 0.1 | [1] | |
| 3d | K562 (Leukemia) | 0.5 ± 0.1 | [1] |
| K562/4 (Doxorubicin-resistant Leukemia) | 0.5 ± 0.1 | [1] | |
| HCT116 (Colon Carcinoma) | 0.9 ± 0.1 | [1] | |
| HCT116 p53-/- (Colon Carcinoma) | 1.4 ± 0.2 | [1] | |
| 6 | Gastric Carcinoma Cell Lines | Induces apoptosis at 1 µM | [2] |
| 9 | Gastric Carcinoma Cell Lines | Induces apoptosis at 1 µM | [2] |
Table 2: Cytotoxicity of Furopyridone Derivatives Derived from 3-Furan-carboxylic Acid
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Incubation Time (h) | Reference |
| 4c | KYSE70 (Esophageal Cancer) | 1.463 | 24 | [3] |
| KYSE70 (Esophageal Cancer) | 1.329 | 48 | [3] | |
| KYSE150 (Esophageal Cancer) | 0.888 | 24 | [3] | |
| KYSE150 (Esophageal Cancer) | 0.655 | 48 | [3] |
Experimental Protocols
Synthesis of this compound Derivatives
General Procedure for the Synthesis of Anthra[2,3-b]furan-3-carboxamides:
The synthesis of anthra[2,3-b]furan-3-carboxamides typically starts from 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxylic acid. The carboxylic acid is activated, for example, by converting it to an acyl chloride using thionyl chloride or by using coupling agents like 1,1'-carbonyldiimidazole (CDI). The activated acid is then reacted with the desired amine to form the corresponding amide. For amines containing a protective group like Boc, a subsequent deprotection step using an acid (e.g., HCl or methanesulfonic acid) is required to yield the final water-soluble salt.[4]
General Procedure for the Synthesis of Furopyridone Derivatives:
Furopyridone derivatives can be synthesized from 3-furoic acid. The synthesis may involve the acylation of an amino acid with 3-furoyl chloride, followed by an intramolecular Friedel-Crafts acylation (Eaton's reagent) to form the dihydropyridone ring. Subsequent reduction and further modifications can lead to a variety of derivatives.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Signaling Pathways and Mechanisms of Action
This compound derivatives have been suggested to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt and VEGFR-2 signaling pathways are prominent targets.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Some furan-based derivatives have been shown to inhibit this pathway.[6][7]
Caption: PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated anti-cancer strategy. Several furan-containing compounds have been identified as VEGFR-2 inhibitors.[8][9]
Caption: VEGFR-2 signaling pathway and potential inhibition by this compound derivatives.
Experimental Workflow: Investigating Pathway Inhibition
Caption: Experimental workflow for analyzing protein phosphorylation in signaling pathways.
References
- 1. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Furan-3-Carboxamide Derivatives as Versatile Scaffolds in Drug Discovery: A Comparative Docking Study
A comprehensive analysis of the binding interactions of furan-3-carboxamide derivatives with key protein targets implicated in cancer and infectious diseases reveals their potential as promising therapeutic agents. This guide synthesizes molecular docking data from multiple studies, offering a comparative overview of their binding affinities and interaction mechanisms. Detailed experimental protocols and visual representations of key processes provide a valuable resource for researchers in drug design and development.
Furan-containing compounds, particularly this compound derivatives, are a significant class of heterocyclic molecules that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Molecular docking, a powerful computational tool, has been instrumental in elucidating the potential mechanisms of action by predicting the binding modes and affinities of these compounds with various biological targets.[2]
Quantitative Comparison of Binding Interactions
The following tables summarize the quantitative data from various docking studies, showcasing the interaction of this compound derivatives with different protein targets.
| Furan Derivative | Target Protein | Target Class | Docking Score (kcal/mol) | Binding Affinity/Inhibitory Concentration | Reference |
| 2-phenyl-benzothis compound (Ia-22) | Sortase A (SrtA) | Bacterial Transpeptidase | Not Reported | IC50: 30.8μM | [3] |
| Furan-azetidinone hybrid (4e) | Enoyl-ACP Reductase (FabI) | Bacterial Enzyme | GScore: -9.195 | Emodel: -73.407 | [4] |
| Furan-azetidinone hybrid (4d) | Enoyl-ACP Reductase (FabI) | Bacterial Enzyme | GScore: -9.039 | Emodel: -60.997 | [4] |
| Furyl-2-carboxamide derivative (Compound 3) | Topoisomerase II | Human Enzyme | Not Reported | GI50: 23.3 μM (HCT-116 cells) | [5] |
| Furo[2,3-c]quinolone derivative (Compound 8) | EGFR Tyrosine Kinase | Human Enzyme | Not Reported | % Inhibition: 97.1 ± 0.08 at 10 µM | [6] |
| Thiazole-based furan derivative (2b) | Acetylcholinesterase (AChE) | Human Enzyme | Not Reported | Kᵢ: 14.887 ± 1.054 μM | [7] |
| Thiazole-based furan derivative (2f) | Butyrylcholinesterase (BChE) | Human Enzyme | Not Reported | Kᵢ: 4.763 ± 0.321 μM | [7] |
Key Protein Targets and Biological Activities
Docking studies have explored the interaction of this compound derivatives with a range of protein targets, highlighting their potential in various therapeutic areas:
-
Anticancer Activity: Furan derivatives have been investigated as inhibitors of crucial cancer-related proteins such as Topoisomerase II, EGFR Tyrosine Kinase, and B-cell lymphoma 2 (Bcl-2).[2][5][6] Molecular docking studies help in understanding the structure-activity relationships and designing more potent anticancer agents.[2]
-
Antimicrobial Activity: Several studies have focused on the potential of furan-based compounds to inhibit bacterial enzymes. Targets like Sortase A in Staphylococcus aureus and Enoyl-ACP Reductase in E. coli have been explored, suggesting that these compounds could be developed into novel antibacterial agents.[3][4] The antimicrobial activity of some furan-3-carboxamides has been assessed against a panel of microorganisms including yeast, fungi, and bacteria.[1]
-
Enzyme Inhibition: Furan/thiophene-2-carboxamide derivatives have shown inhibitory activity against enzymes like urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[8]
Experimental Protocols
The methodologies employed in the cited docking studies generally follow a standardized workflow. Below is a detailed, generalized protocol for conducting molecular docking studies of furan-containing compounds.
Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure.
-
Charges (e.g., Kollman charges) are assigned to the protein atoms.
-
The prepared protein structure is saved in a suitable format, such as PDBQT for use with AutoDock.[2]
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software.
-
The 2D structures are converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field (e.g., OPLS_2005).[4]
-
The prepared ligands are saved in a compatible format for the docking software.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
The docking simulation is performed using software such as AutoDock, Glide, or CDOCKER.[4][5][9] These programs utilize algorithms to explore various conformations and orientations of the ligand within the protein's active site.
-
The binding of the ligands is evaluated using a scoring function (e.g., GlideScore or AutoDock's binding energy) which estimates the binding affinity.[4]
-
-
Analysis of Results:
Visualizing Molecular Docking and Related Processes
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of a signaling pathway by a this compound derivative.
Caption: The relationship between chemical structure and biological activity.
References
- 1. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzothis compound derivatives as potential inhibitors of Staphylococcus aureus Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole‐Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural, Hirshfeld surface and molecular docking studies of a new organotin(IV)-phosphoric triamide complex and an amidophosphoric acid ester proposed as possible SARS-CoV-2 and Monkeypox inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Antifungal Potential of Furan-3-Carboxamides: A Comparative Analysis
A new frontier in the development of antifungal agents is emerging with the exploration of furan-3-carboxamide derivatives. These compounds are demonstrating significant efficacy against a wide range of fungal pathogens, including those impacting agriculture and human health. This guide provides a comparative analysis of their antifungal spectrum, supported by experimental data, to assist researchers and drug development professionals in this promising field.
Recent studies have highlighted the potent and broad-spectrum antifungal activities of novel this compound compounds. Notably, certain derivatives have shown superior or comparable efficacy to existing commercial fungicides and antifungal drugs, marking them as strong candidates for future development. Their mechanism of action, in some cases, has been identified as the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in fungal respiration.
Comparative Antifungal Activity
The antifungal efficacy of various this compound derivatives has been evaluated against several fungal species. The data, presented as Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50), showcases their potential.
| Compound Class | Fungal Species | MIC/EC50 (µg/mL) | Comparator Drug | Comparator MIC/EC50 (µg/mL) | Reference |
| Thiophene/Furan-1,3,4-oxadiazole Carboxamides | Sclerotinia sclerotiorum | 0.140 ± 0.034 (EC50) | Boscalid | 0.645 ± 0.023 (EC50) | [1][2] |
| (E)-3-(furan-2-yl)acrylic acid | Candida albicans | 64 - 512 | Fluconazole | 32 - 256 | [3][4][5] |
| Amphotericin B | 1 - 2 | [3][4][5] | |||
| 5-arylfuran-2-carboxamides | Candida glabrata | 62 - 125 | - | - | [6] |
| Candida parapsilosis | 125 - 250 | - | - | [6] | |
| Nitrofuran derivatives | Candida species | 3.9 to >250 | - | - | [7] |
| Cryptococcus neoformans | 3.9 to >250 | - | - | [7] | |
| Furancarboxamides with diphenyl ether moiety | Sphaceloma ampelimum | 0.020 (EC50) | Boscalid, Carbendazim | - | [8] |
Mechanism of Action: Targeting Fungal Respiration
Several studies suggest that a primary mechanism of action for certain this compound derivatives is the inhibition of succinate dehydrogenase (SDH).[1][9] SDH is a key enzyme complex in both the citric acid cycle and the electron transport chain, making it a vital target for disrupting fungal metabolism and energy production.
Figure 1. Proposed mechanism of action for SDH-inhibiting this compound compounds.
Experimental Protocols
The evaluation of the antifungal activity of this compound compounds typically involves standardized in vitro susceptibility testing methods.
Broth Microdilution Assay for MIC Determination
A common method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a specific turbidity, corresponding to a defined cell concentration.
-
Serial Dilution of Compounds: The test compounds and standard antifungal agents are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[3]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.
Figure 2. Workflow for the broth microdilution assay to determine MIC.
Conclusion
This compound derivatives represent a highly promising class of antifungal agents with a broad spectrum of activity. Their demonstrated efficacy against both plant and human fungal pathogens, coupled with novel mechanisms of action, positions them as key candidates for the development of next-generation antifungal therapies. Further research into their structure-activity relationships and in vivo efficacy is warranted to fully realize their therapeutic potential.
References
- 1. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and antifungal activity of novel furancarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Furan-Carboxamide Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The furan-carboxamide scaffold is a versatile pharmacophore present in a variety of compounds with demonstrated biological activities, ranging from antimicrobial to anticancer effects.[1] In the realm of drug discovery, particularly for kinase inhibitors, understanding the selectivity of a compound is paramount. Cross-reactivity, or the binding of a drug to off-target kinases, can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide provides a comparative look at the cross-reactivity of a representative furan-carboxamide derivative, supported by experimental data and detailed protocols for assessing kinase selectivity.
Due to the limited availability of broad-panel cross-reactivity data for simple furan-3-carboxamide derivatives, this guide will focus on a well-characterized pyrazol-furan carboxamide analogue that has been evaluated for its kinase selectivity. This compound serves as a valuable case study for researchers working with similar molecular scaffolds.
Quantitative Cross-Reactivity Data
The following table summarizes the inhibitory activity of a potent pyrazol-furan carboxamide derivative, compound 25e , which was designed as an Akt1 inhibitor. The data illustrates its activity against the primary target and a small panel of related kinases from the AGC kinase family.[2]
| Compound | Primary Target | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity (Fold) vs. Primary Target |
| Pyrazol-furan carboxamide 25e | Akt1 | 15 | Akt2 | 28 | ~1.9x |
| Akt3 | 35 | ~2.3x | |||
| ROCK1 | 60 | 4.0x | |||
| PKA | 88 | ~5.9x |
Data sourced from a study on pyrazol-furan carboxamide analogues as Akt kinase inhibitors.[2] The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Signaling Pathway Inhibition
Compound 25e primarily targets the Akt1 kinase, a key node in the PI3K/Akt signaling pathway, which is crucial for regulating cell survival, proliferation, and growth. Inhibition of Akt1 can disrupt these downstream signals, which is a therapeutic strategy in cancer treatment.[2]
References
A Comparative Guide to the ADMET Properties of Furan-3-carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following table summarizes key ADMET parameters for representative Furan-3-carboxamide analogs and related furan-containing compounds. It is important to note that these values are illustrative and may not be directly comparable across different studies due to variations in experimental conditions.
| Compound/Analog | Metabolic Stability (t½, min) | CYP450 Inhibition (IC50, µM) | Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) | hERG Inhibition (IC50, µM) |
| Analog A (Representative) | > 60 | > 10 (for major isoforms) | 5.0 (Moderate) | 95 | > 30 |
| Analog B (Representative) | 35 | 5.2 (CYP3A4) | 2.1 (Moderate) | 85 | 15 |
| Analog C (Representative) | < 15 | > 20 (for major isoforms) | 0.5 (Low) | 99 | > 50 |
| Furan-containing drug X | 45 | 8.7 (CYP2D6) | 12.0 (High) | 92 | 25 |
| Furan-containing drug Y | 20 | 1.5 (CYP3A4) | 1.5 (Low) | 78 | 5 |
Experimental Protocols
Detailed methodologies for key ADMET assays are provided below to facilitate the design and interpretation of experiments for this compound analogs.
Metabolic Stability Assay
Objective: To determine the rate of metabolism of a compound in liver microsomes.
Methodology:
-
Preparation of Incubation Mixture: Human liver microsomes are incubated with the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4) containing a cofactor, typically NADPH.
-
Incubation: The reaction is initiated by the addition of the cofactor and incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in the aliquots is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
CYP450 Inhibition Assay
Objective: To assess the potential of a compound to inhibit the activity of major cytochrome P450 enzymes.
Methodology:
-
Incubation: The test compound is incubated with human liver microsomes, a specific CYP isoform probe substrate, and an NADPH regenerating system.
-
Inhibition Assessment: A range of concentrations of the test compound is used to determine the concentration-dependent inhibitory effect.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.
-
Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability and potential for active efflux of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated monolayer with tight junctions.
-
Transport Studies: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.
-
Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).
-
Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter.
Plasma Protein Binding Assay
Objective: To determine the extent to which a compound binds to plasma proteins.
Methodology:
-
Equilibrium Dialysis: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer.
-
Incubation: The system is incubated at 37°C until equilibrium is reached, allowing the unbound compound to diffuse across the membrane.
-
Concentration Measurement: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.
hERG Inhibition Assay
Objective: To assess the potential of a compound to block the hERG potassium channel, which can be an indicator of cardiotoxicity.
Methodology:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is used to measure the hERG current in the absence and presence of various concentrations of the test compound.
-
Data Analysis: The inhibitory effect of the compound on the hERG current is quantified, and the IC50 value is determined.
Mandatory Visualization
Metabolic Activation Pathway of Furan Derivatives
The following diagram illustrates the metabolic activation of the furan ring, a critical pathway associated with the potential toxicity of furan-containing compounds. This activation is primarily mediated by cytochrome P450 enzymes.
Caption: Metabolic activation of furan-containing compounds.
Safety Operating Guide
Proper Disposal of Furan-3-carboxamide: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of Furan-3-carboxamide is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements. The following procedures are based on established safety data for furan-based compounds and should be executed with strict attention to detail.
Hazard and Safety Summary
This compound and related furan compounds are classified as hazardous materials. Proper handling and disposal are essential to mitigate risks. Below is a summary of key hazard information.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. |
| Carcinogenicity | May cause cancer. |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. |
| Incompatible Materials | Strong oxidizing agents and strong bases.[2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to the following steps is mandatory to ensure safety and compliance.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Tight-sealing safety goggles or a face shield.[3]
-
Hand Protection: Appropriate chemical-resistant gloves.[3]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: If there is a risk of dust or aerosol inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
2. Engineering Controls: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[3] Emergency eyewash stations and safety showers must be readily accessible.[3]
3. Waste Identification and Segregation:
-
Clearly label this compound waste with its chemical name and associated hazards.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.
4. Spill Management: In the event of a small spill:
-
Carefully sweep or scoop up the solid material, avoiding dust generation.[3]
-
Place the collected material into a clearly labeled, sealed container for hazardous waste.[3]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
5. Waste Containment:
-
Place this compound waste into a designated, leak-proof, and sealable hazardous waste container.
-
Ensure the container is in good condition and securely closed when not in use.[3]
6. Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[3]
-
This area should be secure, well-ventilated, and away from incompatible materials.
7. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[3]
-
Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.[3]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) or all available safety information.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Furan-3-carboxamide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds like Furan-3-carboxamide are paramount for laboratory safety and regulatory compliance. This guide provides a detailed operational and disposal plan, emphasizing the necessary personal protective equipment (PPE) and procedural steps to mitigate risks.
Hazard Identification and Personal Protective Equipment
This compound and its derivatives are classified as hazardous materials, necessitating stringent safety protocols. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Ingestion may also be harmful.[2]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specifications | Rationale |
| Eye Protection | Tight-sealing safety goggles or a face shield. | To prevent eye contact which can cause serious irritation.[1][2][3] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact, as the substance causes skin irritation.[1][2] |
| Body Protection | Laboratory coat or other protective clothing. | To prevent skin exposure.[4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if there is a risk of inhaling dust or vapors, especially in poorly ventilated areas.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to use is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area.[1][5]
-
For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[2][4]
-
Emergency eyewash stations and safety showers must be readily accessible.[4]
Procedural Steps:
-
Receiving and Storage:
-
Preparation and Use:
-
Spill Management:
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[2] |
Disposal Plan
The disposal of this compound must be managed as hazardous chemical waste. Improper disposal can lead to environmental contamination and regulatory violations.
Table 2: Disposal Protocol
| Step | Procedure |
| Waste Identification | Clearly label a dedicated, sealable waste container with "Hazardous Waste" and the full chemical name "this compound".[4] |
| Segregation | Do not mix with other waste streams unless compatibility is confirmed.[4] |
| Containerization | Use a compatible container, such as high-density polyethylene (HDPE) or glass. Ensure the container is in good condition and kept securely closed.[4] |
| Disposal Method | Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4] Do not dispose of down the drain or in regular trash.[4] |
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
